molecular formula C6H5ClN2O2 B1310585 Methyl 6-chloropyrazine-2-carboxylate CAS No. 23611-75-8

Methyl 6-chloropyrazine-2-carboxylate

Cat. No.: B1310585
CAS No.: 23611-75-8
M. Wt: 172.57 g/mol
InChI Key: MVVYUJFEXRODQA-UHFFFAOYSA-N
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Description

Methyl 6-chloropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYUJFEXRODQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454590
Record name Methyl 6-chloropyrazine-2-carboxylate
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23611-75-8
Record name Methyl 6-chloropyrazine-2-carboxylate
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Record name Methyl 6-chloropyrazine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most plausible synthetic pathways, providing in-depth experimental protocols derived from established chemical literature. All quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding and replication.

Introduction and Strategic Approach

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis is crucial for the generation of a library of derivatives for drug discovery programs. The most logical and commonly employed synthetic strategy involves a two-step process:

  • Chlorination: The synthesis of the precursor, 6-chloropyrazine-2-carboxylic acid, typically from a corresponding hydroxypyrazine derivative.

  • Esterification: The subsequent conversion of the carboxylic acid to its methyl ester.

This guide will focus on a well-documented approach analogous to the synthesis of the isomeric methyl 5-chloropyrazine-2-carboxylate, a method that is both robust and scalable.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound is outlined below. This pathway begins with the commercially available 6-hydroxypyrazine-2-carboxylic acid and proceeds through a chlorination step followed by esterification.

Synthesis_Pathway A 6-Hydroxypyrazine-2-carboxylic Acid B 6-Chloropyrazine-2-carboxylic Acid A->B  POCl3, Heat   C This compound B->C  Methanol (CH3OH), H2SO4 (cat.), Heat  

Figure 1: Proposed two-step synthesis pathway for this compound.

This pathway is favored for its use of readily available starting materials and well-understood reaction mechanisms, making it a reliable choice for laboratory-scale synthesis and potential scale-up.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on analogous and well-established procedures in heterocyclic chemistry.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid

This procedure outlines the chlorination of 6-hydroxypyrazine-2-carboxylic acid using phosphorus oxychloride (POCl₃).

Materials:

  • 6-Hydroxypyrazine-2-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Diethyl ether

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-hydroxypyrazine-2-carboxylic acid and phosphorus oxychloride (a significant excess of POCl₃ is typically used, for instance, 10 mL per 1 g of the carboxylic acid).

  • Heat the mixture at reflux for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous mixture with diethyl ether (4 x volume of the aqueous layer).

  • Combine the organic layers and concentrate in vacuo to remove the diethyl ether.

  • Recrystallize the crude residue from toluene to obtain 6-chloropyrazine-2-carboxylic acid.

Synthesis of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 6-chloropyrazine-2-carboxylic acid with methanol.[1][2]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2 to 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature for similar compounds.[3]

StepReactantReagentProductTypical Yield (%)Purity (%)
1. Chlorination6-Hydroxypyrazine-2-carboxylic acidPOCl₃6-Chloropyrazine-2-carboxylic acid50-65>95 (after recrystallization)
2. Esterification6-Chloropyrazine-2-carboxylic acidMethanol, H₂SO₄This compound85-95>97 (after purification)

Table 1: Summary of quantitative data for the synthesis pathway.

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the final purified product, is illustrated in the following diagram.

Experimental_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A Mix 6-Hydroxypyrazine-2-carboxylic Acid and POCl3 B Reflux A->B C Quench with Ice B->C D Extract with Diethyl Ether C->D E Concentrate and Recrystallize D->E F 6-Chloropyrazine-2-carboxylic Acid E->F G Suspend 6-Chloropyrazine-2-carboxylic Acid in Methanol H Add H2SO4 (cat.) and Reflux G->H I Workup (Extraction and Washing) H->I J Dry and Concentrate I->J K Purify (Chromatography/Recrystallization) J->K L This compound K->L

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the chlorination of 6-hydroxypyrazine-2-carboxylic acid followed by a Fischer esterification. The provided protocols, based on well-established and analogous chemical transformations, offer a robust framework for the preparation of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide to efficiently produce this compound for their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules. The presence of a chlorine atom and a methyl ester group makes it a versatile intermediate for further chemical modifications, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

The accurate characterization of the physicochemical properties of this compound is essential for its application in organic synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available data and computational predictions provides a detailed profile of this compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂PubChem[1]
Molecular Weight 172.57 g/mol PubChem[1]
CAS Number 23611-75-8Sigma-Aldrich[2]
Appearance White to yellow to brown or gray solidSigma-Aldrich[2]
Melting Point Not experimentally reported
Boiling Point Predicted: Not available
Solubility Soluble in many common organic solvents such as Dichloromethane, Tetrahydrofuran, and Methanol.Inferred from synthetic protocols[3][4]
IUPAC Name This compoundPubChem[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Signals corresponding to the methyl ester protons and the two aromatic protons on the pyrazine ring.
¹³C NMR Resonances for the methyl carbon, the ester carbonyl carbon, and the four carbons of the pyrazine ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and aromatic C-H and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a chlorine-containing molecule.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles and published procedures for related compounds.[3][4][5][6]

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 6-chloropyrazine-2-carboxylic acid.

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other esterification reagent (e.g., TCBC/TEA/DMAP)[3][4]

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Esterification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Synthesis_Workflow A 6-chloropyrazine-2-carboxylic acid B Esterification (Methanol, SOCl₂) A->B Reactant C Reaction Mixture B->C Process D Neutralization (NaHCO₃) C->D Product E Extraction (Dichloromethane) D->E Aqueous Layer F Purification (Chromatography/Recrystallization) E->F Organic Layer G This compound F->G Purified Product

A simplified workflow for the synthesis of this compound.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrazine ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7]

Intermediate for Antimicrobial and Antitubercular Agents

Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against various microbial and mycobacterial strains.[5][6][8] For instance, amides derived from 6-chloropyrazine-2-carboxylic acid have been investigated as potential antitubercular agents, with some compounds exhibiting significant activity against Mycobacterium tuberculosis.[3][4] The synthesis of these derivatives often involves the initial preparation of the methyl ester to facilitate subsequent amidation reactions.

Drug_Development_Pathway Start Methyl 6-chloropyrazine- 2-carboxylate Step1 Amidation with various amines Start->Step1 Step2 Library of Pyrazine Amide Derivatives Step1->Step2 Step3 Biological Screening (e.g., anti-TB activity) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Further Optimization Step4->Step5

A logical workflow illustrating the use of this compound in drug discovery.

While a specific signaling pathway directly modulated by this compound is not identified, its derivatives have been designed to target various biological pathways implicated in diseases. For example, pyrazine derivatives have been explored as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[7] The development of novel compounds from this scaffold could potentially lead to the discovery of agents that modulate these critical cellular processes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and reactivity make it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential, particularly in the development of new antimicrobial and anticancer agents. This guide provides a foundational resource for researchers working with this important building block.

References

Methyl 6-chloropyrazine-2-carboxylate CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Chemical Name: Methyl 6-chloropyrazine-2-carboxylate CAS Number: 23611-75-8[1][2] Molecular Formula: C₆H₅ClN₂O₂[2] Molecular Weight: 172.57 g/mol [3]

This guide provides a comprehensive overview of the chemical and spectral properties of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery.

Chemical Structure

Caption: Chemical structure of this compound.

Spectral Data

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.7 - 9.0Singlet1HPyrazine ring proton
~8.6 - 8.9Singlet1HPyrazine ring proton
~4.0Singlet3HMethyl ester (-OCH₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~164 - 166QuaternaryEster carbonyl (C=O)
~150 - 155QuaternaryPyrazine ring carbon (C-Cl)
~145 - 150QuaternaryPyrazine ring carbon (C-COOCH₃)
~142 - 146TertiaryPyrazine ring carbon (CH)
~140 - 144TertiaryPyrazine ring carbon (CH)
~53 - 55PrimaryMethyl ester (-OCH₃)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100 - 3000C-H stretchAromatic (Pyrazine ring)
~2960 - 2850C-H stretchAliphatic (Methyl group)
~1750 - 1730C=O stretchEster
~1600 - 1450C=C and C=N stretchAromatic ring (Pyrazine)
~1250 - 1000C-O stretchEster
~850 - 750C-Cl stretchAryl halide
Predicted Mass Spectrometry Data
m/zIon
172/174[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
141/143[M - OCH₃]⁺
113/115[M - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Workflow and Relationships

Spectroscopic Analysis Workflow

cluster_workflow General Spectroscopic Analysis Workflow sample Purified Compound prep Sample Preparation (Dissolution in Solvent) sample->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms Mass Spectrometry (e.g., ESI, EI) prep->ms ir IR Spectroscopy prep->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloropyrazine-2-carboxylate. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide leverages established NMR principles and data from structurally analogous compounds to provide a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural elucidation of this and related pyrazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar pyrazine and pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.8 - 9.0Singlet-
H-58.6 - 8.8Singlet-
-OCH₃3.9 - 4.1Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C=O)163 - 166
C-6 (C-Cl)150 - 153
C-3145 - 148
C-5143 - 146
C-2 (Pyrazine)142 - 145
-OCH₃52 - 54

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, can be added.

  • Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the sample.

II. NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds, with longer delays for quaternary carbons.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and a logical workflow for its NMR spectral analysis.

Molecular Structure of this compound cluster_pyrazine cluster_substituents C2 N1 C2->N1 C2_ester C(=O)OCH₃ C2->C2_ester C6 N1->C6 C5 C6->C5 C6_Cl Cl C6->C6_Cl N4 C5->N4 H5_label H C5->H5_label C3 N4->C3 C3->C2 H3_label H C3->H3_label C2_label C2 N1_label N1 C6_label C6 C5_label C5 N4_label N4 C3_label C3

Molecular structure with atom numbering.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign_h1 Assign ¹H Signals integrate->assign_h1 assign_c13 Assign ¹³C Signals assign_h1->assign_c13 structure Correlate with Structure assign_c13->structure

Workflow for NMR spectral analysis.

Mass Spectrometry Analysis of Methyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrometry Fragmentation

The mass spectrometric fragmentation of this compound (C6H5ClN2O2), with a molecular weight of 172.57 g/mol and a monoisotopic mass of approximately 172.00 Da, is anticipated to proceed through several key pathways under electron ionization (EI). The presence of the pyrazine ring, a chlorine atom, and a methyl ester group dictates the fragmentation pattern.

The molecular ion peak ([M]⁺) is expected at an m/z of 172, with a characteristic M+2 isotope peak at m/z 174 due to the presence of the chlorine-37 isotope. Key fragmentation pathways are predicted to involve the loss of the methoxy group (-OCH3), the entire methoxycarbonyl group (-COOCH3), and cleavage of the pyrazine ring.

Predicted Fragmentation Data
Predicted Fragment Structure m/z (Nominal) Notes
[M]⁺[C6H5ClN2O2]⁺172Molecular Ion
[M+2]⁺[C6H5³⁷ClN2O2]⁺174Isotope peak for ³⁷Cl
[M-31]⁺[C5H4ClN2O]⁺141Loss of methoxy radical (•OCH3)
[M-59]⁺[C5H4ClN2]⁺113Loss of methoxycarbonyl radical (•COOCH3)
[M-Cl]⁺[C6H5N2O2]⁺137Loss of chlorine radical (•Cl)
[C4H2ClN]⁺[C4H2ClN]⁺87Pyrazine ring fragmentation

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify this compound in a volatile or semi-volatile sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: A non-polar or medium-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

Reagents and Materials:

  • This compound standard.

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Helium (carrier gas), 99.999% purity.

  • Autosampler vials with inserts.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a known quantity in the solvent and dilute to fall within the calibration range.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40 - 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To separate and identify this compound in a liquid sample, particularly for non-volatile matrices or when higher sensitivity is required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S or equivalent).

  • Reversed-Phase C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Reagents and Materials:

  • This compound standard.

  • LC-MS grade Methanol.

  • LC-MS grade Water.

  • LC-MS grade Formic Acid.

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in Methanol at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • For unknown samples, dissolve in Methanol and dilute as necessary. Filter the final solution through a 0.22 µm syringe filter.

  • LC-MS Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B (Re-equilibration)

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Mass Scan Range: m/z 50 - 400.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflows.

Fragmentation_Pathway M [M]⁺ m/z = 172 F1 [M-OCH₃]⁺ m/z = 141 M->F1 - •OCH₃ F2 [M-COOCH₃]⁺ m/z = 113 M->F2 - •COOCH₃ F3 [M-Cl]⁺ m/z = 137 M->F3 - •Cl F4 [C₄H₂ClN]⁺ m/z = 87 F2->F4 - HCN

Caption: Predicted EI Fragmentation Pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Dilute to Working Concentration Prep1->Prep2 Inject Inject 1 µL Prep2->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Process Spectral Analysis Detect->Process Identify Compound Identification Process->Identify

Caption: GC-MS Experimental Workflow.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing Prep1_lc Dissolve in Methanol Prep2_lc Filter (0.22 µm) Prep1_lc->Prep2_lc Inject_lc Inject 5 µL Prep2_lc->Inject_lc Separate_lc LC Separation (C18 column) Inject_lc->Separate_lc Ionize_lc Electrospray Ionization (+ve) Separate_lc->Ionize_lc Detect_lc Mass Detection (m/z 50-400) Ionize_lc->Detect_lc Process_lc Chromatogram & Spectral Analysis Detect_lc->Process_lc Quantify Quantification Process_lc->Quantify

Caption: LC-MS Experimental Workflow.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide presents a comprehensive predicted spectrum based on the analysis of structurally analogous compounds and established principles of infrared spectroscopy. This information is crucial for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known frequencies of functional groups and by drawing comparisons with the experimental spectra of related molecules such as methyl pyrazine-2-carboxylate, 2-chloropyrazine, and other substituted pyrazine derivatives.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3100 - 3000Weak to MediumC-H StretchAromatic C-H
~ 2960 - 2850Weak to MediumC-H StretchMethyl (CH₃) group
~ 1730 - 1715StrongC=O StretchEster carbonyl
~ 1600 - 1550Medium to StrongC=N and C=C StretchPyrazine ring skeletal vibrations
~ 1480 - 1440MediumC-H BendMethyl (CH₃) asymmetric and symmetric bending
~ 1300 - 1200StrongC-O StretchEster (C-O-C) asymmetric stretch
~ 1150 - 1050MediumC-O StretchEster (C-O-C) symmetric stretch
~ 1100 - 1000Medium to StrongIn-plane C-H BendAromatic C-H bending
~ 850 - 750Medium to StrongC-Cl StretchChloro-substituent on the pyrazine ring
~ 800 - 700Medium to StrongOut-of-plane C-H BendAromatic C-H bending

Interpretation of Key Spectral Features

The infrared spectrum of this compound is expected to be characterized by several key absorption bands that provide structural confirmation. The most prominent feature will be the strong absorption band in the region of 1730-1715 cm⁻¹ , which is indicative of the C=O stretching vibration of the methyl ester group. The presence of aromatic C-H bonds in the pyrazine ring will be evidenced by weak to medium bands in the 3100-3000 cm⁻¹ region. The C-H stretching of the methyl group is expected to appear in the 2960-2850 cm⁻¹ range.

The pyrazine ring itself will exhibit characteristic skeletal vibrations (C=N and C=C stretching) in the 1600-1550 cm⁻¹ region. The strong bands associated with the C-O stretching of the ester linkage are predicted to be in the 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹ ranges. Finally, the presence of the chlorine substituent on the pyrazine ring should give rise to a C-Cl stretching vibration, typically observed in the 850-750 cm⁻¹ region.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following provides a generalized, yet detailed, methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.

Objective: To acquire the infrared absorption spectrum of solid this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample of this compound (crystalline or powder)

  • Potassium Bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

    • Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation to minimize scattering effects.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the collar of the pellet-forming die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Place the plunger into the collar and carefully transfer the assembled die to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Close the sample compartment lid.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Alternative Method (Attenuated Total Reflectance - ATR):

For a quicker, non-destructive analysis, an FT-IR spectrometer equipped with an ATR accessory can be used.

  • Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the infrared spectroscopy analysis process, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Grinding Grinding with KBr Sample->Grinding KBr Pellet Method ATR_Sample Direct Application to ATR Crystal Sample->ATR_Sample ATR Method Pelletizing Pellet Pressing Grinding->Pelletizing FTIR FT-IR Spectrometer Pelletizing->FTIR ATR_Sample->FTIR Background Background Scan FTIR->Background SampleScan Sample Scan FTIR->SampleScan Background->SampleScan RawSpectrum Raw IR Spectrum SampleScan->RawSpectrum Processing Data Processing (Baseline Correction, Smoothing) RawSpectrum->Processing PeakPicking Peak Identification Processing->PeakPicking Interpretation Structural Elucidation (Functional Group Assignment) PeakPicking->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for FT-IR Analysis of a Solid Sample.

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloropyrazine-2-carboxylate (CAS No. 23611-75-8) is a heterocyclic compound belonging to the pyrazine class.[1][2][3][4] Pyrazine derivatives are significant in medicinal chemistry, often serving as key intermediates or scaffolds in the development of novel therapeutic agents.[5] Understanding the physicochemical properties of such compounds, particularly their solubility and stability, is fundamental to drug discovery and development. These parameters critically influence a compound's formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in published literature, this document also outlines standardized experimental protocols for determining these crucial properties, offering a framework for researchers to generate the necessary data in their own laboratories.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. Safety Data Sheets do not specify solubility in water or other common solvents.[6] However, related compounds such as Methyl 3-amino-6-chloropyrazine-2-carboxylate are reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol, while Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is slightly soluble in DMSO and methanol.[7][8] This suggests that polar aprotic and protic organic solvents are potential candidates for dissolving this compound.

To facilitate research and development, the following table has been structured to present solubility data as it is generated.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water (pH 7.4)25Data not availableShake-Flask
Phosphate Buffer (pH 7.4)25Data not availableShake-Flask
0.1 N HCl (pH 1.2)25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetonitrile25Data not availableShake-Flask

Stability Profile

The chemical stability of a compound is essential for ensuring its safety, efficacy, and shelf-life. According to available safety data, this compound is considered stable under normal and recommended storage conditions, which include an inert atmosphere at 2-8°C.[6][9][10] However, detailed studies on its degradation under various stress conditions (e.g., pH, temperature, light) are not extensively documented. Such studies are crucial to identify potential degradation pathways and products.

The following table is designed for the systematic presentation of stability data.

Table 2: Stability of this compound under Stress Conditions

ConditionDurationPurity (%)Degradation Products IdentifiedObservationsReference
Hydrolytic
pH 1.2 (40°C)14 daysData not availableData not available
pH 7.4 (40°C)14 daysData not availableData not available
pH 9.0 (40°C)14 daysData not availableData not available
Oxidative
3% H₂O₂ (RT)7 daysData not availableData not available
Thermal
60°C (Solid State)28 daysData not availableData not available
Photolytic
ICH Option 2 (Solid State)1.2 million lux hours / 200 W h/m²Data not availableData not available

Experimental Protocols

Detailed and standardized protocols are necessary to generate reliable solubility and stability data. The following sections describe common methodologies that can be applied to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, inert vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

Stability Testing: ICH Guideline Approach

Forced degradation and long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12]

Protocol:

  • Forced Degradation (Stress Testing):

    • Hydrolytic Stability: Dissolve the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, basic) and heat to an elevated temperature (e.g., 40-60°C).[13] Analyze samples at predetermined time points.

    • Oxidative Stability: Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.

    • Thermal Stability: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) with and without humidity.[14][15]

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Long-Term and Accelerated Stability:

    • Store the compound in its proposed container closure system under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.[12][16][17]

    • Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[16]

  • Analysis:

    • Utilize a stability-indicating analytical method (typically HPLC) capable of separating the intact compound from any potential degradation products.

    • Monitor for changes in appearance, assay (potency), and the formation of degradation products.

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Solubility Determination Workflow (Shake-Flask) A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter supernatant B->C D Quantify concentration by HPLC or LC-MS C->D E Determine equilibrium solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation Study Workflow start Prepare solutions and solid samples hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (H2O2) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (Light) start->photo analysis Analyze samples at time points using stability-indicating method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis end Identify degradation products and pathways analysis->end

Caption: Workflow for a Forced Degradation (Stress) Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its determination. The outlined protocols, based on industry-standard methodologies, will enable researchers to generate the robust data required for advancing drug development programs. The general stability of the compound under recommended storage conditions is a positive indicator, but comprehensive stress testing is imperative to fully characterize its profile and ensure the development of a safe, effective, and stable pharmaceutical product.

References

The Chlorine Atom on the Pyrazine Ring: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a chlorine atom onto this electron-deficient ring system provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules with significant biological and physical properties. This technical guide delves into the potential reactivity of the chlorine atom on the pyrazine ring, offering a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the two nitrogen atoms, makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, and is a cornerstone of chloropyrazine chemistry.

The reactivity of chloropyrazines in SNAr reactions is significantly influenced by the position of the chlorine atom and the nature of the nucleophile. The ring nitrogen atoms substantially enhance reactivity through inductive and mesomeric effects.[1] Electron-withdrawing groups on the pyrazine ring will further activate the chlorine for substitution, while electron-donating groups will have a deactivating effect.[1]

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileProductReaction ConditionsYield (%)Reference
Morpholine2-MorpholinopyrazineVarious solvents and basesModerate to Excellent[2]
Benzylamine3-(Benzylamino)pyrazine-2-carboxamideTHF, Et3N-[3]
4-Methylbenzylamine3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide-- (MIC = 6 µM against M. tuberculosis)[4]
Various Amines4-Aminopyrimidine derivativesPEG 400, 120 °C, 5 min92-97[5]
Experimental Protocol: General Procedure for SNAr of 2-Chloropyrazine with an Amine

Materials:

  • 2-Chloropyrazine

  • Amine (e.g., morpholine, benzylamine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, THF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask charged with 2-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol), add the solvent (5 mL).

  • Add the base (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture with stirring at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.

SNAr_Mechanism Chloropyrazine Chloropyrazine Meisenheimer Meisenheimer Intermediate Chloropyrazine->Meisenheimer Attack by Nucleophile Nucleophile Nucleophile (Nu⁻) Product Substituted Pyrazine Meisenheimer->Product Loss of Leaving Group LeavingGroup Cl⁻

Figure 1. General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrazine ring also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions have revolutionized the synthesis of complex pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a chloropyrazine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6] The reactivity of chloropyrazines in Suzuki coupling can be influenced by the choice of catalyst, ligand, and base. While Pd(PPh₃)₄ can be ineffective in some cases, other catalysts like Pd(dppb)Cl₂ have shown greater efficacy.[7]

Chloropyrazine DerivativeBoronic AcidCatalyst SystemBaseSolventYield (%)
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O-
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O-
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)-AqueousHigh

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial or standard reaction vessel

Procedure (Microwave): [8]

  • In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025-0.015 mmol).[8]

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL).[8]

  • Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.[8]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Cl) OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OH)₂) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-R RedElim->Product

Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a chloropyrazine and an amine.[9] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[10] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[11]

Chloropyrazine DerivativeAmineCatalyst SystemBaseSolventYield (%)
Aryl bromideSecondary aminePd₂(dba)₃ / XPhost-BuONaTolueneHigh
Aryl halideAmine"XantPhos Pd G3"DBUMeCN/PhMe-

Materials:

  • Chloropyrazine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the chloropyrazine (1.0 mmol), amine (1.2 mmol), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equivalents) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring at 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Cl) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amide Ar-Pd(II)L₂(NR₂') AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-NR₂' RedElim->Product

Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloropyrazine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis.

Chloropyrazine DerivativeAlkyneCatalyst SystemBaseSolventYield (%)
3,6-Dicarbonyl-2-chloropyrazine1-HexynePd-Cu catalysis---
Aryl halideTerminal alkynePd(PPh)₃, CuINBu₃THF-

Materials:

  • Chloropyrazine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, DIPA)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or glovebox

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chloropyrazine (1.0 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Cl) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Ar_Alkynyl RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base CuAcetylide->Transmetalation

Figure 4. Catalytic cycles of the Sonogashira coupling reaction.

Other Reactivities

Beyond the canonical SNAr and cross-coupling reactions, the chlorine atom on the pyrazine ring can participate in other transformations, such as regioselective lithiation followed by reaction with electrophiles. For instance, 2-chloropyrazine can undergo regioselective dilithiation at the 3- and 6-positions, opening up avenues for the synthesis of polysubstituted pyrazines.[13]

Conclusion

The chlorine atom on the pyrazine ring is a remarkably versatile functional group that provides access to a vast chemical space. Through well-established methodologies such as nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, researchers can readily introduce a wide range of substituents onto the pyrazine core. This capability is of paramount importance in the fields of drug discovery and materials science, where the fine-tuning of molecular properties is essential for the development of new and improved chemical entities. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and exploration of novel pyrazine-based compounds.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Combine Reactants: - Chloropyrazine - Coupling Partner - Catalyst & Ligand - Base Solvent Add Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 5. A typical experimental workflow for cross-coupling reactions of chloropyrazines.

References

A Technical Guide to the Biological Activities of Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom to this ring system creates chloropyrazine, a versatile building block for synthesizing derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of these core biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals.

Antimicrobial and Antitubercular Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chloropyrazine derivatives have emerged as a promising class of compounds, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A notable series of derivatives, 3-benzylaminopyrazine-2-carboxamides, synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide, has demonstrated significant antimycobacterial effects.[1] Several compounds in this series exhibit in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or superior to the standard drug pyrazinamide, with some also showing moderate activity against bacteria like Enterococcus faecalis and Staphylococcus aureus.[1]

Quantitative Data: Antimicrobial & Antitubercular Activity

The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity (IC50) values for key chloropyrazine derivatives.

Compound IDTarget OrganismMIC (µM)Cytotoxicity (IC50 in HepG2 cells, µM)Reference
Compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide)M. tuberculosis H37Rv6≥ 250[1]
Compound 4 (3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide)M. tuberculosis H37Rv42118[1]
Compound 9 (3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide)M. tuberculosis H37Rv42≥ 250[1]
Compound 12 (3-[(3-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide)M. tuberculosis H37Rv42179[1]
Compound 31 (2",4"-dichlorophenyl derivative)S. aureus, E. coli, C. albicans, A. niger45.37>100 (in LO2 cells)[2]
Compound 25 (4"-nitrophenyl derivative)S. aureus, E. coli, C. albicans, A. niger48.67>100 (in LO2 cells)[2]
Mechanism of Action: Enoyl-ACP Reductase (InhA) Inhibition

Molecular docking studies suggest that a primary mechanism of action for the antitubercular activity of these compounds is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is critical for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting InhA, these chloropyrazine derivatives disrupt cell wall integrity, leading to bacterial lysis.

inhA_inhibition cluster_drug Drug Action cluster_pathway Mycobacterial Cell Wall Synthesis drug Chloropyrazine Derivative inhA InhA Enzyme (Enoyl-ACP Reductase) drug->inhA Inhibits mycolic Mycolic Acid Synthesis inhA->mycolic Catalyzes inhA->mycolic Blocked cellwall Cell Wall Integrity mycolic->cellwall Maintains mycolic->cellwall Disrupted lysis Bacterial Lysis cellwall->lysis Leads to

Proposed mechanism of antitubercular action via InhA inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][4][5][6]

  • Inoculum Preparation: Select several colonies of the test microorganism from a fresh culture plate (18-24 hours). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For M. tuberculosis, specific broths (e.g., Middlebrook 7H9) and longer incubation times are required.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer and Cytotoxic Activities

Chloropyrazine derivatives have shown significant potential as anticancer agents, with various mechanisms including the inhibition of DNA synthesis and the modulation of key signaling pathways that are dysregulated in cancer.[7][8][9] For instance, chlorophenylamino-s-triazine derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines.[10]

Quantitative Data: In Vitro Cytotoxic Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2c (3-Cl, piperidine derivative)MCF7 (Breast)4.14 ± 1.06[10]
Compound 2c (3-Cl, piperidine derivative)C26 (Colon)7.87 ± 0.96[10]
Compound 3c (3,4-diCl, pyrrolidine derivative)MCF7 (Breast)4.98 ± 0.81[10]
Compound 3c (3,4-diCl, pyrrolidine derivative)C26 (Colon)3.05 ± 0.52[10]
Compound 35 (2"-pyridinyl derivative)DU-145 (Prostate)5 ± 1 µg/mL[2]
Chlorpromazine (CPZ) Various(Varies by cell line)[8][9][11]
Mechanism of Action: Inhibition of Kinase Signaling

A common mechanism for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control growth, proliferation, and survival.[12] Many heterocyclic compounds, including pyrazine derivatives, are designed as kinase inhibitors. They typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation and activation of downstream targets. This disruption can halt the uncontrolled proliferation characteristic of cancer cells.

kinase_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds pRTK Phosphorylated RTK (Active) RTK->pRTK Phosphorylation ATP ATP ATP->RTK Drug Chloropyrazine Derivative Drug->RTK Blocks ATP Binding Site Downstream Downstream Signaling (e.g., RAS-MAPK) pRTK->Downstream Activates Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Leads to

General mechanism of anticancer action via kinase inhibition.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15]

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antiviral Activities

Viral infections remain a major global health threat. Certain chloropyrazine-related compounds, particularly the phenothiazine chlorpromazine, have demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV), influenza, and Hepatitis C virus (HCV).[17][18][19]

Quantitative Data: Antiviral Activity
CompoundVirusCell LineEC50 / IC50 (µM)Reference
Chlorpromazine MERS-CoVVero9.51[19]
Chlorpromazine SARS-CoVVero12.97[19]
Chlorpromazine SARS-CoV-2Vero E68.2[20]
Chlorpromazine SARS-CoV-2Caco-211.3[20]
Fluphenazine MERS-CoVVero5.87[19]
Fluphenazine HCVHuh-7.50.5 ± 0.2[19]
Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

A key mechanism for the antiviral activity of chlorpromazine is the inhibition of clathrin-mediated endocytosis.[17][20][21] Many viruses exploit this cellular pathway to enter host cells. Chlorpromazine disrupts this process by preventing the assembly of clathrin-coated pits at the cell membrane, effectively trapping the virus on the cell surface and blocking the initial stage of infection.[17][18]

endocytosis_inhibition cluster_cell Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Binds Pit Clathrin-Coated Pit Formation Receptor->Pit 2. Induces Membrane Plasma Membrane Vesicle Endocytic Vesicle Pit->Vesicle 3. Internalization Endosome Endosome Fusion Vesicle->Endosome 4. Trafficking Replication Viral Uncoating & Replication Endosome->Replication 5. Release Drug Chlorpromazine Drug->Pit Inhibits

Workflow of viral entry and its inhibition by chlorpromazine.
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.[22][23][24][25][26]

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution & Treatment: Prepare serial dilutions of the test compound. Separately, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). Mix the virus with each compound dilution and incubate to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, localizing the infection and forming plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Viable cells will stain, while plaques (areas of cell death) will appear as clear zones. Count the plaques in each well.

  • Calculation: Compare the number of plaques in treated wells to untreated control wells to calculate the percentage of inhibition and determine the IC50 value.

Neurological and Neuroprotective Activities

Pyrazine derivatives have also been investigated for their effects on the central nervous system. Tetramethylpyrazine derivatives show promise as neuroprotective agents against oxidative stress, a key factor in neurodegenerative diseases.[27] Concurrently, chlorpromazine, a phenothiazine with a related core structure, is a well-known antipsychotic whose mechanism involves modulating multiple neurotransmitter systems.

Mechanism of Action: Neuroprotection via PI3K/Akt Pathway

Some pyrazine derivatives exert neuroprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[27] This pathway is a critical regulator of cell survival. Upon activation by the derivative, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates pro-apoptotic proteins (like GSK3β), promoting neuronal survival in the face of excitotoxicity or oxidative stress.[27]

pi3k_akt_pathway Stress Oxidative Stress (e.g., Glutamate) Neuron Neuron Stress->Neuron Induces Damage Drug Pyrazine Derivative PI3K PI3K Drug->PI3K Activates Akt Akt PI3K->Akt Activates ProApoptotic Pro-Apoptotic Proteins (e.g., GSK3β, Bad) Akt->ProApoptotic Inhibits Survival Neuronal Survival Akt->Survival Promotes ProApoptotic->Neuron Induce Apoptosis

Neuroprotective signaling via the PI3K/Akt pathway.
Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary antipsychotic effect of chlorpromazine is attributed to its role as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway. By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis.

dopamine_antagonism cluster_synapse Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Releases Postsynaptic Postsynaptic Neuron Receptor Dopamine D2 Receptor Dopamine->Receptor Binds Receptor->Postsynaptic Signal Drug Chlorpromazine Drug->Receptor Blocks

Chlorpromazine blocks dopamine D2 receptors at the synapse.
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity.[28][29][30][31][32]

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22) in multi-well plates.

  • Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before inducing toxicity.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells, lower for primary neurons) for 12-24 hours.[30] Control wells should include untreated cells, cells treated with glutamate alone, and cells treated with the compound alone.

  • Assessment of Viability: Following the toxic insult, measure neuronal viability using an appropriate method, such as the MTT assay (described above) or a resazurin-based assay.[30]

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells co-treated with the compound and glutamate to cells treated with glutamate alone. Determine the effective concentration range of the neuroprotective agent.

References

Commercial availability and suppliers of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Commercial Availability, Synthesis, and Properties of a Key Chemical Intermediate for Drug Discovery and Development

Methyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its pyrazine core, substituted with both a chlorine atom and a methyl ester group, offers versatile reactive sites for further chemical modifications. This guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, a representative synthesis protocol, and its applications in research.

Commercial Availability and Suppliers

This compound (CAS Number: 23611-75-8) is readily available from a number of commercial suppliers, catering to both research and bulk quantity needs. Purity levels are typically in the range of 95-97%. The table below summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Thermo Fisher ScientificH66682.MD95%250 mg, 1 g
Sigma-Aldrich (Ambeed)AMBH2D6F01F297%Inquire for details
Sigma-Aldrich (BLD Pharmatech)BL3H1F1CC02397%Inquire for details
Apollo Scientific->97%1 g, 5 g, 25 g, 100 g, 500 g
CyclicPharmaSL10029>98%Inquire for details

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided in the table below. This data is essential for safe handling, storage, and for planning chemical reactions.[1]

PropertyValue
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to yellow to brown or gray solid
CAS Number 23611-75-8
IUPAC Name This compound
InChI Key MVVYUJFEXRODQA-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=CC(Cl)=N1
Storage Temperature 2-8°C, under inert atmosphere
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis. The following section details a representative protocol for its synthesis from its corresponding carboxylic acid.

Synthesis of this compound from 6-Chloropyrazine-2-carboxylic acid

This protocol describes a standard esterification procedure. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst. An alternative, often higher-yielding method, involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

Method 1: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) or p-toluenesulfonic acid (TsOH), to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Via Acid Chloride

  • Acid Chloride Formation: In a fume hood, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the reaction is complete (monitored by TLC).

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool in an ice bath. Add methanol (1.5-2 equivalents) dropwise. It is advisable to also add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to scavenge the HCl produced.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water, a mild aqueous acid (e.g., 1M HCl) to remove the base, and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in Method 1.

Applications in Research and Drug Discovery

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by nucleophiles, and the ester group can be hydrolyzed or converted to other functional groups, such as amides. A notable application is in the synthesis of novel anti-tubercular agents. For instance, the carboxylic acid precursor has been used to synthesize a series of 6-chloropyrazine-2-carboxamides, which have been evaluated for their potential activity against Mycobacterium tuberculosis.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of this compound via the acid chloride intermediate method.

G start 6-Chloropyrazine-2-carboxylic Acid intermediate 6-Chloropyrazine-2-carbonyl chloride (Acid Chloride Intermediate) start->intermediate  Chlorination reagent1 SOCl₂ or (COCl)₂ (Thionyl Chloride or Oxalyl Chloride) reagent1->intermediate product This compound intermediate->product  Esterification reagent2 Methanol (CH₃OH) Pyridine or Triethylamine (Base) reagent2->product purification Work-up & Purification (Extraction, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Notably, Pyrazinamide is a frontline drug for the treatment of tuberculosis. The synthesis of novel pyrazinecarboxamide derivatives is a key strategy in the discovery of new therapeutic agents with potential applications as antimycobacterial, antifungal, and anticancer agents. Methyl 6-chloropyrazine-2-carboxylate is a versatile and readily available starting material for the synthesis of a diverse library of N-substituted pyrazine-2-carboxamides. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound.

General Reaction Scheme

The primary transformation involves the reaction of this compound with a primary or secondary amine to form the corresponding amide. This can be achieved through several methods, including direct thermal aminolysis, catalyzed amidation, and microwave-assisted synthesis.

General Reaction Scheme start This compound product N-substituted-6-chloropyrazine-2-carboxamide start->product Amine, Heat/Catalyst amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General reaction for the synthesis of N-substituted-6-chloropyrazine-2-carboxamides.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method for the amidation of this compound can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of common methods with typical reaction conditions and expected outcomes.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
Thermal Aminolysis NoneNeat or High-boiling solvent (e.g., xylene)100-16012-4840-70Simple procedure, but requires high temperatures and long reaction times. May not be suitable for thermally sensitive substrates.[1]
Catalytic Amidation Lewis acids (e.g., ZrCl₄, HfCl₄), Boronic acidsToluene, DMSO70-1406-2460-90Milder reaction conditions compared to thermal methods. Catalyst choice is crucial for efficiency.[1]
Microwave-Assisted None or Catalyst (e.g., CAN)Neat or polar solvent (e.g., DMF)150-2000.25-275-95Significant reduction in reaction time. Can be performed solvent-free, aligning with green chemistry principles.[2][3]

Experimental Protocols

Protocol 1: Thermal Aminolysis

This protocol describes the direct reaction of this compound with an amine at elevated temperatures.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or other primary/secondary amines)

  • High-boiling point solvent (e.g., xylene or neat)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.2-2.0 eq).

  • If using a solvent, add a sufficient amount of xylene to ensure proper mixing.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 140-160 °C and stir for 12-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane).

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Amidation

This protocol utilizes a Lewis acid catalyst to facilitate the amidation under milder conditions than thermal aminolysis.

Materials:

  • This compound

  • Amine

  • Lewis acid catalyst (e.g., ZrCl₄, HfCl₄, 10 mol%)

  • Anhydrous solvent (e.g., toluene, DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or equivalent glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • Add this compound (1.0 eq) and the Lewis acid catalyst (0.1 eq) to the flask.

  • Add anhydrous solvent to dissolve the solids.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 70-110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient method for amide synthesis using microwave irradiation.

Materials:

  • This compound

  • Amine

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq) and the amine (1.5 eq).

  • The reaction can be run neat or with a small amount of a high-boiling polar solvent like DMF or DMSO.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a temperature between 150-200 °C for 15-120 minutes.

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Open the vial and dilute the contents with a suitable organic solvent.

  • The product can be isolated by precipitation, filtration, or extraction as described in the previous protocols.

  • Purify the product as necessary.

Experimental Workflow

The general workflow for the synthesis and characterization of N-substituted-6-chloropyrazine-2-carboxamides is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_bioassay Biological Evaluation start Reactants: This compound Amine reaction Reaction: Thermal, Catalytic, or Microwave start->reaction workup Work-up: Quenching, Extraction reaction->workup purification Purification: Recrystallization or Chromatography workup->purification analysis Characterization: TLC, LC-MS, NMR, HRMS purification->analysis bioassay Biological Assays: Antimycobacterial, Antifungal, etc. analysis->bioassay Pyrazinamide Mechanism of Action cluster_targets Cellular Targets of POA PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) (M. tuberculosis enzyme) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition Membrane Membrane Energetics & Transport POA->Membrane Disruption Trans Trans-translation POA->Trans Inhibition CoA Coenzyme A Biosynthesis POA->CoA Inhibition Disruption_Cell_Wall Disruption of Cell Wall Synthesis FAS1->Disruption_Cell_Wall Disruption_pH Intracellular Acidification Membrane->Disruption_pH Disruption_Protein Inhibition of Protein Synthesis Trans->Disruption_Protein Disruption_Metabolism Metabolic Disruption CoA->Disruption_Metabolism

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine moiety is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The functionalization of the pyrazine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. Among these methods, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used strategy for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of Methyl 6-chloropyrazine-2-carboxylate, a key building block for the synthesis of 6-arylpyrazine-2-carboxamides and other derivatives with potential therapeutic applications, including as antitrypanosomal agents.[5]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The reactivity of the aryl chloride can be influenced by the electronic nature of the substituents on the pyrazine ring.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids. These reactions are typically performed using a palladium catalyst and a suitable ligand and base in a solvent mixture.

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085[5]
24-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8082[5]
33-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8078[5]
44-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8088[5]
52-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10075[6]
6Pyridin-3-ylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9568[7]

Note: Yields are for the isolated coupled product, the methyl 6-arylpyrazine-2-carboxylate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 7:3:2 mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 6-arylpyrazine-2-carboxylate.[5]

Mandatory Visualizations

Diagrams

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)(L2)-Cl Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)(L2)-Aryl' Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Methyl 6-arylpyrazine-2-carboxylate Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Ar'B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst Reagents->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: General experimental workflow for Suzuki coupling reactions.

Logical_Relationship Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Methyl 6-arylpyrazine-2-carboxylate Suzuki->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Acid 6-Arylpyrazine-2-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation Final_Product 6-Arylpyrazine-2-carboxamides (Bioactive Molecules) Amidation->Final_Product

Caption: Synthetic pathway to bioactive 6-arylpyrazine-2-carboxamides.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

Methyl 6-chloropyrazine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing methyl carboxylate group. This electronic characteristic makes the chlorine atom at the 6-position highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, including amines, ethers, and thioethers, providing a straightforward pathway to novel pyrazine derivatives.

The products of these reactions are key intermediates in the synthesis of various biologically active compounds. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, and their synthesis is a focal point in the development of new therapeutic agents. The SNAr reaction is favored on this substrate because the electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the chlorine leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[1] The electron density is delocalized onto the electron-withdrawing pyrazine nitrogens and the carboxylate group.

  • Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

Caption: General mechanism for the SNAr reaction.

Application Data: Representative Nucleophilic Substitutions

The following table summarizes typical reaction conditions and expected outcomes for the substitution of the 6-chloro position with various nucleophiles. Yields are representative and can vary based on the specific nucleophile and optimization of reaction conditions.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary Amine AnilineK₂CO₃DMF80 - 12075 - 95
Secondary Amine MorpholineDIPEAAcetonitrile60 - 10080 - 98
Alkoxide Sodium Methoxide-Methanol25 - 6570 - 90
Thiolate Sodium Thiophenoxide-DMF25 - 8085 - 95

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(phenylamino)pyrazine-2-carboxylate (Amine Nucleophile)

This protocol details the reaction of this compound with aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 5.8 mmol).

  • Add anhydrous DMF (20 mL) to dissolve the starting material.

  • Add aniline (0.59 mL, 6.4 mmol, 1.1 eq) and potassium carbonate (1.6 g, 11.6 mmol, 2.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 6-methoxypyrazine-2-carboxylate (Alkoxide Nucleophile)

This protocol details the reaction with sodium methoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (25% solution in methanol, 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 5.8 mmol) in anhydrous methanol (25 mL) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the sodium methoxide solution (e.g., 3.1 mL, 8.7 mmol, 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography if necessary.

General Experimental Workflow

The following diagram outlines the typical workflow for performing, isolating, and characterizing the products from the SNAr reactions described.

Experimental_Workflow A 1. Reagent Preparation & Setup - Weigh reagents - Add solvent - Assemble glassware under inert atmosphere B 2. Reaction Execution - Add reagents - Heat/stir for specified time A->B C 3. Reaction Monitoring - TLC or LC-MS analysis B->C D 4. Workup & Extraction - Quench reaction - Liquid-liquid extraction - Wash and dry organic layers C->D Upon Completion E 5. Purification - Concentrate crude product - Column chromatography or recrystallization D->E F 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Purity analysis (HPLC) E->F

Caption: A typical laboratory workflow for SNAr reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 6-chloropyrazine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and the functionalization of its C-6 position via cross-coupling reactions is a critical step in the development of novel pharmaceuticals. The following sections detail protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is influenced by the electron-deficient nature of the pyrazine ring, which facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst. However, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following protocols are based on established methodologies for similar chloropyrazine and chloroheterocyclic systems and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Reactants
This compound1.0 equiv
Phenylboronic acid1.2 - 1.5 equiv
Catalyst System
Palladium CatalystPd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
LigandSPhos (4-10 mol%) or PPh₃ (8-20 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours
Typical Yield 70 - 95%

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-phenylpyrazine-2-carboxylate.

Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting an organotin compound with an organic halide. This method is particularly useful for coupling with a wide range of organostannanes, including those bearing vinyl, aryl, and alkynyl groups.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Table 2: Reaction Parameters for Stille Coupling

ParameterValue
Reactants
This compound1.0 equiv
Tributyl(phenyl)stannane1.1 - 1.3 equiv
Catalyst System
Palladium CatalystPd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%)
LigandPPh₃ (8-20 mol%) or AsPh₃ (8-20 mol%)
Additive CuI (optional, 10-20 mol%)
Solvent Toluene or Dioxane
Temperature 90 - 120 °C
Reaction Time 12 - 24 hours
Typical Yield 60 - 90%

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol) in the chosen solvent (e.g., 5 mL of toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if used, the copper(I) iodide additive (0.1 mmol).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) under an inert atmosphere.

  • Stir the reaction for the indicated time (e.g., 16 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield methyl 6-phenylpyrazine-2-carboxylate.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 6-alkynylpyrazine-2-carboxylates.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Table 3: Reaction Parameters for Sonogashira Coupling

ParameterValue
Reactants
This compound1.0 equiv
Phenylacetylene1.2 - 2.0 equiv
Catalyst System
Palladium CatalystPdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalystCuI (3-10 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C
Reaction Time 6 - 24 hours
Typical Yield 75 - 98%

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (e.g., 5 mL of THF), add phenylacetylene (1.5 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide co-catalyst (0.05 mmol).

  • Add the base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to obtain methyl 6-(phenylethynyl)pyrazine-2-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 6-aminopyrazine derivatives. This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in many pharmaceutical compounds.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Table 4: Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue
Reactants
This compound1.0 equiv
Morpholine1.2 - 1.5 equiv
Catalyst System
Palladium Pre-catalystPd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
LigandXantphos (2-6 mol%) or BINAP (2-6 mol%)
Base Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
Solvent Toluene or Dioxane
Temperature 80 - 110 °C
Reaction Time 8 - 24 hours
Typical Yield 65 - 90%

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the solvent (e.g., 5 mL of toluene) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Stir for the required time (e.g., 12 hours) and then cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to give methyl 6-morpholinopyrazine-2-carboxylate.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 6-position of the pyrazine ring.

Experimental Protocol: Heck Reaction of this compound with Styrene

Table 5: Reaction Parameters for Heck Reaction

ParameterValue
Reactants
This compound1.0 equiv
Styrene1.5 - 2.0 equiv
Catalyst System
Palladium CatalystPd(OAc)₂ (2-5 mol%)
LigandTri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
Base Triethylamine (TEA) or Potassium carbonate (K₂CO₃) (1.5 - 2.5 equiv)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature 100 - 140 °C
Reaction Time 16 - 48 hours
Typical Yield 50 - 80%

Procedure:

  • To a pressure tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and the ligand (e.g., P(o-tol)₃, 0.06 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., 5 mL of DMF).

  • Add the alkene (e.g., styrene, 1.8 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • After stirring for the specified time (e.g., 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting residue by column chromatography to afford methyl 6-styrylpyrazine-2-carboxylate.

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reactants, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Heating Heat to Desired Temperature Solvent->Heating Inert->Solvent Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extraction and Washing Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols: Methyl 6-chloropyrazine-2-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloropyrazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an electron-withdrawing ester group and a reactive chlorine atom, allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions.

Overview of Synthetic Applications

This compound is primarily utilized in three main types of reactions, leveraging the reactivity of the chloro substituent and the carboxylate group:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The electron-deficient pyrazine ring facilitates the displacement of the chlorine atom by various nucleophiles. This is a common strategy for introducing amine, ether, and thioether functionalities. A prominent application is in the synthesis of pyrazinamide analogs, which are investigated for their antitubercular properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

  • Modification of the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a widely used strategy in the development of novel therapeutic agents, including potential inhibitors of various enzymes.

Experimental Protocols and Data

Amide Synthesis via Hydrolysis and Amidation

A key application of this compound is in the synthesis of substituted pyrazinecarboxamides. This is typically a two-step process involving the initial hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with a desired amine.

Step 1: Hydrolysis of this compound

A green and efficient method for the hydrolysis of this compound to 5-chloropyrazine-2-carboxylic acid has been developed using lithium hydroxide in water. This method offers the advantages of simple operation, environmentally friendly conditions, and high product yield.[1]

Protocol 2.1.1: Hydrolysis of this compound

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Water

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.

    • To this solution, add this compound (1.0 equivalent) portion-wise over 1.5 hours while maintaining the reaction temperature.

    • Stir the mixture until the reaction is complete (monitor by TLC or HPLC).

    • Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-chloropyrazine-2-carboxylic acid.

Step 2: Amide Coupling

The resulting 6-chloropyrazine-2-carboxylic acid can be coupled with a variety of amines to produce a library of pyrazinamide analogs. A common method involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine.

Protocol 2.1.2: General Procedure for Amide Synthesis

  • Materials:

    • 6-Chloropyrazine-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or 2,4,6-trichlorobenzoyl chloride (TCBC)

    • Appropriate amine

    • Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous solvent (e.g., THF, benzene)

    • Dichloromethane (DCM)

    • Aqueous work-up solutions (5% HCl, 5% NaOH, 5% Na₂CO₃, brine)

    • Drying agent (e.g., MgSO₄)

  • Procedure using Thionyl Chloride: [2]

    • A mixture of 6-chloropyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

    • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.

    • The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

    • The mixture is stirred for a specified time, and the product is isolated by filtration and purified by recrystallization.

  • Procedure using TCBC: [3]

    • In a round-bottom flask, a mixture of 6-chloropyrazine-2-carboxylic acid (1 equiv), TCBC (1 equiv), and TEA (1 equiv) in THF is stirred for 20 minutes at room temperature.

    • DMAP (1 equiv) is added, followed by the dropwise addition of the corresponding amine (0.25 equiv).

    • The mixture is heated at 50-55 °C for 1 hour.

    • After cooling, the mixture is filtered and the filtrate is extracted with dichloromethane.

    • The organic layer is washed sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water, then dried over MgSO₄ and concentrated under vacuum.

    • The crude product is purified by column chromatography.

Table 1: Synthesis of 6-chloropyrazine-2-carboxamides

Amine SubstrateCoupling MethodYield (%)Biological ActivityReference
Various substituted anilinesThionyl chlorideNot specified in detailAntifungal, antimycobacterial[1]
OctylamineTCBC71-75%Predicted anti-tuberculosis[3]
Various ring-substituted aminothiazoles and anilinesThionyl chlorideNot specified in detailAntimycobacterial, antifungal[2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate 6-aryl-pyrazine-2-carboxylates. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. While a specific protocol for this exact substrate is not widely published with extensive data, the following protocol is adapted from procedures for similar chloropyrazine derivatives.[4][5]

Protocol 2.2.1: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Dioxane/water, Toluene, DME)

  • Procedure:

    • To a degassed mixture of this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv) in the chosen solvent system, add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrazine-2-carboxylate.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100General Suzuki Conditions
Pd₂(dba)₃XPhosK₃PO₄Dioxane110General Suzuki Conditions
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80[6]
Other Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the chloro-substituent on the pyrazine ring also allows for other important palladium-catalyzed transformations, such as the Buchwald-Hartwig amination for the formation of C-N bonds and the Sonogashira coupling for the formation of C-C triple bonds.

Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl pyrazines by coupling this compound with a primary or secondary amine. Typical conditions involve a palladium catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., XantPhos, RuPhos) and a strong base (e.g., NaOtBu, K₃PO₄).[7][8]

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl moiety at the 6-position of the pyrazine ring. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine).[9][10][11]

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound, particularly the pyrazinamide analogs, have shown significant promise as antitubercular agents. The mechanism of action of pyrazinamide, a cornerstone of tuberculosis therapy, and its analogs is complex and multifaceted.

Mechanism of Action of Pyrazinamide Analogs against Mycobacterium tuberculosis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] POA is believed to have multiple targets within the mycobacterial cell.

  • Disruption of Coenzyme A (CoA) Biosynthesis: A primary target of POA is the enzyme aspartate decarboxylase (PanD), which is a key enzyme in the biosynthesis of pantothenate and, consequently, Coenzyme A.[12][13] Inhibition of PanD leads to the depletion of CoA, which is essential for numerous metabolic processes, ultimately leading to cell death.[12]

  • Disruption of Membrane Energetics: POA can disrupt the membrane potential and inhibit membrane transport functions in M. tuberculosis. This effect is more pronounced at acidic pH, which is characteristic of the environment within tuberculous lesions.[2]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some studies suggest that POA can inhibit mycobacterial fatty acid synthase I, an enzyme crucial for the synthesis of fatty acids required for the bacterial cell wall.[1][14]

The following diagrams illustrate the synthetic workflow and the proposed signaling pathway for the antitubercular activity of pyrazinamide analogs.

G cluster_synthesis Synthetic Workflow cluster_coupling Cross-Coupling Reactions A This compound B Hydrolysis (LiOH) A->B C 6-Chloropyrazine-2-carboxylic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Pyrazinamide Analogs D->E F This compound G Suzuki Coupling (ArB(OH)2, Pd catalyst) F->G H 6-Aryl-pyrazine-2-carboxylates G->H

Caption: Synthetic routes from this compound.

G cluster_pathway Mechanism of Action of Pyrazinamide Analogs cluster_targets Cellular Targets PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (Active Drug) PncA->POA PanD PanD (Aspartate Decarboxylase) POA->PanD Inhibition Membrane Cell Membrane Potential POA->Membrane Disruption FAS1 Fatty Acid Synthase I POA->FAS1 Inhibition CoA Coenzyme A Biosynthesis PanD->CoA Blocks CellDeath Bacterial Cell Death Membrane->CellDeath FAS1->CellDeath Metabolism Essential Metabolic Processes CoA->Metabolism Metabolism->CellDeath

Caption: Proposed mechanisms of action of pyrazinoic acid.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and amide bond formation provides access to a diverse range of complex molecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis to effectively utilize this important synthetic intermediate.

References

Application in the Synthesis of Potential Antimycobacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel chemical entities with potential antimycobacterial activity. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new therapeutics against Mycobacterium tuberculosis and other mycobacterial species.

Application Notes

The global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of new antimycobacterial agents with novel mechanisms of action.[1][2] This document focuses on several promising classes of synthetic compounds that have demonstrated significant in vitro activity against M. tuberculosis. These include 1,2,3-triazoles, hydrazone derivatives, quinoxalines, and benzimidazoles.

1,2,3-Triazole Derivatives: The 1,2,3-triazole scaffold has attracted considerable attention in medicinal chemistry due to its synthetic accessibility via "click chemistry" and its broad range of biological activities.[3][4] In the context of antimycobacterial research, 1,2,3-triazole derivatives have been shown to inhibit various mycobacterial targets. The synthesis often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction.[4][5]

Hydrazone Derivatives: Hydrazones, characterized by the C=N-N linkage, are another critical pharmacophore in the development of new anti-TB drugs. Many isoniazid-derived hydrazones have been synthesized to overcome resistance mechanisms associated with the parent drug.[6][7][8] A key target for this class of compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[6][8]

Quinoxaline 1,4-di-N-oxide Derivatives: Quinoxaline derivatives, particularly the 1,4-di-N-oxides, have shown potent activity against both replicating and non-replicating M. tuberculosis.[1][3][9] Their synthesis is often achieved through the Beirut reaction. These compounds are of particular interest for their potential to treat latent TB infections.

Benzimidazole Derivatives: The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimycobacterial effects.[10][11][12][13] Synthetic strategies often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[12][13]

Experimental Protocols

Protocol 1: General Synthesis of 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole Derivatives[4]

This protocol describes a typical "click chemistry" approach for synthesizing 1,2,3-triazole derivatives.

Step 1: Synthesis of (prop-2-yn-1-yloxy)benzene (Propargyl Phenyl Ether)

  • To a solution of phenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (prop-2-yn-1-yloxy)benzene.

Step 2: Synthesis of Benzyl Azide

  • Caution: Benzyl azide is potentially explosive. Handle with appropriate safety precautions.

  • Dissolve benzyl bromide (1.0 eq) in a mixture of acetone and water (4:1).

  • Add sodium azide (NaN₃, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • After reaction completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield benzyl azide.

Step 3: Copper-catalyzed Azide-Alkyne Cycloaddition

  • In a round-bottom flask, dissolve the synthesized (prop-2-yn-1-yloxy)benzene (1.0 eq) and benzyl azide (1.0 eq) in a 3:1 mixture of t-BuOH and water.

  • Add copper(II) acetate (Cu(OAc)₂, 0.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole derivative by recrystallization or column chromatography.

Protocol 2: Synthesis of Isoniazid-Based Hydrazones[6][14]

This protocol outlines the synthesis of hydrazone derivatives from isoniazid and a substituted aldehyde.

  • Dissolve isoniazid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • To this solution, add an equimolar amount (1.0 eq) of the desired substituted aldehyde dissolved in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone derivative.

Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination[2][15][16][17]

This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

  • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL before adding the bacterial inoculum.

  • Prepare an inoculum of M. tuberculosis H37Rv (or other strains) adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include drug-free wells as growth controls and wells with media only as sterile controls.

  • Seal the plate with paraffin film and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate at 37 °C for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 4: Intracellular Activity Assay in Macrophages[18][19][20]

This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

  • Seed murine bone marrow-derived macrophages or a human macrophage-like cell line (e.g., THP-1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Infect the macrophages with M. tuberculosis (e.g., H37Rv) at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include untreated infected cells as a positive control for bacterial growth and an established anti-TB drug (e.g., rifampicin) as a positive control for inhibition.

  • Incubate the plates at 37 °C in a 5% CO₂ atmosphere for 3-5 days.

  • After the incubation period, lyse the macrophages with a solution of 0.1% Triton X-100 in PBS.

  • Determine the number of viable intracellular bacteria by plating serial dilutions of the cell lysate on Middlebrook 7H11 agar plates.

  • Incubate the agar plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).

  • The activity of the compound is determined by the reduction in CFU compared to the untreated control.

Data Presentation

Table 1: Antimycobacterial Activity of Representative Synthetic Compounds

Compound ClassRepresentative CompoundTarget StrainMIC (µg/mL)Cytotoxicity (IC₅₀, µM)Reference
1,2,3-Triazole 1-Benzyl-4-((4-bromophenoxy)methyl)-1H-1,2,3-triazoleM. tuberculosis H37Rv5.8> 100[4]
Hydrazone Isonicotinohydrazide derivative (IP11)M. tuberculosis H37Rv1.56> 50[8]
Quinoxaline 3-Methyl-2-benzylcarboxamide-quinoxaline 1,4-di-N-oxideM. tuberculosis H37Rv0.78> 20[1]
Benzimidazole 2-(Thiophen-2-yl)-5-nitro-1H-benzo[d]imidazoleM. tuberculosis H37Rv0.012Not Reported[10][11]
Reference Drug IsoniazidM. tuberculosis H37Rv0.025 - 0.1-[8]
Reference Drug RifampicinM. tuberculosis H37Rv0.05 - 0.2-[1]

Note: MIC and cytotoxicity values are compiled from various sources and should be considered as representative examples. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Visualizations

Synthetic_Workflow_Triazole phenol Phenol k2co3 K2CO3, DMF phenol->k2co3 propargyl_bromide Propargyl Bromide propargyl_bromide->k2co3 ether Propargyl Phenyl Ether k2co3->ether cuoac2 Cu(OAc)2, t-BuOH/H2O ether->cuoac2 benzyl_bromide Benzyl Bromide nan3 NaN3, Acetone/H2O benzyl_bromide->nan3 benzyl_azide Benzyl Azide nan3->benzyl_azide benzyl_azide->cuoac2 triazole 1,2,3-Triazole Derivative cuoac2->triazole MABA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Readout prep_plate Prepare 96-well plate with 7H9 broth serial_dilute Serially dilute test compound prep_plate->serial_dilute add_inoculum Add M. tuberculosis inoculum serial_dilute->add_inoculum incubate1 Incubate at 37°C for 5-7 days add_inoculum->incubate1 add_alamar Add Alamar Blue & Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read_mic Read MIC (Blue = Inhibition) incubate2->read_mic Mycolic_Acid_Pathway cluster_inhibition Inhibition fasI Fatty Acid Synthase I (FAS-I) accD6 Acetyl-CoA Carboxylase fasI->accD6 produces precursors fasII Fatty Acid Synthase II (FAS-II) accD6->fasII inhA InhA (Enoyl-ACP reductase) fasII->inhA elongation cycle mycolic_acid Mycolic Acids cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall incorporation inhA_inhibitor Isoniazid (activated) Hydrazone Derivatives inhA_inhibitor->inhA inhibits inhA->mycolic_acid final reduction step

References

Application Note 1: Novel Antifungal Agents and Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An urgent need for new therapeutic options against fungal infections is driven by the rise of drug-resistant strains and the limited number of available antifungal drug classes.[1][2] The development of novel antifungal compounds is critical to address this growing public health concern. This document provides detailed application notes on new antifungal agents and their targeted pathways, along with standardized protocols for their discovery and evaluation, aimed at researchers, scientists, and drug development professionals.

Recent breakthroughs in antifungal research have led to the development of several promising compounds with novel mechanisms of action that overcome the limitations of existing therapies.[3][4] These agents target different essential components of the fungal cell, from the cell wall and membrane to intracellular biosynthetic pathways.[5]

The major classes of antifungal agents currently in clinical use include polyenes, azoles, echinocandins, and pyrimidines.[3] However, new agents are emerging that either improve upon these classes or introduce entirely new ones. For example, Rezafungin is a next-generation echinocandin with a longer half-life, allowing for less frequent dosing.[4] Ibrexafungerp, a triterpenoid, is the first in a new class of glucan synthase inhibitors, available orally.[1][6] Other innovative compounds like Olorofim and Fosmanogepix inhibit fungus-specific pathways, such as pyrimidine and glycosylphosphatidylinositol (GPI) biosynthesis, respectively, showcasing high selectivity and reduced potential for host toxicity.[1][5]

Table 1: Summary of Novel Antifungal Compounds in Development

CompoundClassMechanism of ActionPrimary Fungal Targets
Ibrexafungerp TriterpenoidInhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis.[1][6]Candida spp. (including C. auris), Aspergillus spp.[6]
Rezafungin EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis.[4]Candida spp., Aspergillus spp.[6]
Fosmanogepix TetrazoleInhibits the fungal enzyme Gwt1, blocking a key step in GPI anchor biosynthesis.[1]Broad-spectrum including Candida spp., Aspergillus spp., and other rare molds.[2]
Olorofim OrotomideInhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][5]Broad-spectrum activity against molds, including azole-resistant Aspergillus and endemic fungi.[5]
T-2307 ArylamidineDisrupts mitochondrial membrane potential, leading to inhibition of the respiratory chain.[7]Candida spp., Cryptococcus spp., Aspergillus spp.[7]
AM-2-19 (SF001) PolyeneSelectively extracts ergosterol from fungal cell membranes, with reduced binding to mammalian cholesterol.[7]Candida spp., including multidrug-resistant strains like C. auris.[7]
Mandimycin Polyene MacrolideDisrupts fungal cell membranes by forming pores, with a unique structure that improves bioavailability.[8]Broad-spectrum activity against drug-resistant fungal strains.[8]

Application Note 2: Fungal Stress Response Pathways as Drug Targets

Fungi possess sophisticated signaling pathways to respond to environmental stress, including the stress induced by antifungal agents. These pathways are critical for fungal survival and virulence and represent promising targets for novel therapeutic strategies.[9][10] Understanding how fungi adapt to drug-induced stress can reveal vulnerabilities that can be exploited for combination therapies or the development of drugs that counteract resistance mechanisms.

Key stress response pathways include:

  • Cell Wall Integrity (CWI) Pathway : This Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cell wall damage, such as that caused by echinocandins or azoles which disrupt cell membrane ergosterol synthesis.[9] It orchestrates cell wall remodeling to maintain cellular integrity.

  • High Osmolarity Glycerol (HOG) Pathway : Another MAPK pathway that responds to osmotic stress and oxidative stress, which can be secondary effects of some antifungal agents.[9]

  • Calcineurin Pathway : This pathway is crucial for fungal virulence, stress response, and the development of tolerance to azoles and echinocandins.[3][11] It regulates ion homeostasis and cell wall synthesis. The immunosuppressive drug FK506 targets calcineurin, and efforts are underway to develop fungal-specific inhibitors to avoid host effects.[3]

  • Ras/cAMP/PKA Pathway : This pathway is involved in sensing nutrients and regulating key virulence factors, including morphological transitions (e.g., yeast-to-hyphae) and biofilm formation, which are important for pathogenicity and drug resistance.[11][12]

G Generalized Fungal Stress Response to Antifungal Drugs cluster_input Stress Inducers cluster_pathways Signaling Cascades cluster_output Cellular Responses Antifungal Drug Antifungal Drug CWI_Pathway CWI Pathway (MAPK Cascade) Antifungal Drug->CWI_Pathway HOG_Pathway HOG Pathway (MAPK Cascade) Antifungal Drug->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Antifungal Drug->Calcineurin_Pathway Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Biofilm_Formation Biofilm Formation CWI_Pathway->Biofilm_Formation Gene_Expression Stress Gene Expression HOG_Pathway->Gene_Expression Calcineurin_Pathway->Gene_Expression Drug_Efflux Drug Efflux Pump Upregulation Calcineurin_Pathway->Drug_Efflux

Caption: Fungal stress pathways activated by antifungal agents.

Protocol 1: High-Throughput Screening for Novel Antifungal Compounds

This protocol outlines a generalized workflow for the initial in-vitro screening of a compound library to identify potential antifungal "hits." The discovery of Olorofim, for instance, resulted from the screening of a large chemical library.[4]

G Workflow for High-Throughput Antifungal Screening Start Start: Compound Library Primary_Screen 1. Primary Screening (Single Concentration) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response 2. Dose-Response Assay (Determine IC50/MIC) Hit_ID->Dose_Response Active Inactive Inactive Compounds Hit_ID->Inactive Inactive Cytotoxicity 3. Host Cell Cytotoxicity (e.g., HeLa, HepG2 cells) Dose_Response->Cytotoxicity Selectivity Assess Selectivity (High Antifungal vs. Low Cytotoxicity) Cytotoxicity->Selectivity Lead_Compound Lead Compound for Optimization Selectivity->Lead_Compound Selective Toxic Toxic/Non-selective Compounds Selectivity->Toxic Non-selective

Caption: Logical workflow for identifying lead antifungal compounds.

Methodology:

  • Preparation of Fungal Inoculum: a. Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.[13] b. Prepare a cell suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[14] d. Further dilute the inoculum to the final testing concentration as specified by standardized methods (e.g., CLSI M27).[14]

  • Primary Screening: a. Dispense the prepared fungal inoculum into 96- or 384-well microtiter plates. b. Add compounds from a chemical library to each well at a single, fixed concentration (e.g., 10 µM). Include positive (e.g., fluconazole) and negative (e.g., DMSO vehicle) controls. c. Incubate plates at 35°C for 24-48 hours. d. Measure fungal growth, typically by assessing optical density (OD) at 600 nm or using a metabolic indicator like resazurin. e. Identify "hits" as compounds that inhibit fungal growth above a predetermined threshold (e.g., >80% inhibition).

  • Secondary Assays (Hit Confirmation and Characterization): a. Dose-Response Analysis: Test the primary hits over a range of concentrations to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀). b. Cytotoxicity Assay: Evaluate the toxicity of confirmed hits against mammalian cell lines (e.g., HepG2, HEK293) to assess selectivity. A desirable compound shows high potency against the fungus and low toxicity to host cells. c. Spectrum of Activity: Test the compounds against a panel of clinically relevant fungal pathogens, including resistant isolates, to determine their spectrum of activity.

Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[15] This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

G Experimental Workflow for Broth Microdilution MIC Assay Start Start: Isolate Fungal Colony Inoculum_Prep 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation 3. Inoculate Plate (Add fungal suspension to wells) Inoculum_Prep->Inoculation Dilution 2. Prepare Drug Dilutions (2-fold serial dilution in plate) Dilution->Inoculation Incubation 4. Incubate (35°C for 24-48h) Inoculation->Incubation Reading 5. Read Results (Visually or Spectrophotometrically) Incubation->Reading End Determine MIC Value Reading->End

Caption: Step-by-step workflow for determining the MIC value.

Methodology:

  • Materials and Reagents:

    • RPMI-1640 medium buffered with MOPS to pH 7.0.[16]

    • Sterile 96-well flat-bottom microtiter plates.

    • Antifungal compound stock solution (e.g., in DMSO).

    • Fungal isolate and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[13]

    • Spectrophotometer or plate reader.

  • Procedure: a. Drug Dilution: Prepare a 2-fold serial dilution of the antifungal agent directly in the microtiter plate. Typically, 100 µL of RPMI-1640 is added to wells 2-12. Add 200 µL of the starting drug concentration to well 1. Serially transfer 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as the drug-free growth control. b. Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1, Step 1. The final inoculum concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL.[14] c. Inoculation: Add 100 µL of the final adjusted fungal inoculum to each well of the plate. d. Incubation: Cover the plates and incubate at 35°C for 24 hours (for Candida spp.) or longer for slower-growing organisms. e. MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well. For azoles, this is typically a 50% reduction in turbidity (MIC-2).[15] For other agents like amphotericin B, it is the concentration with no visible growth. The endpoint can be determined visually or by reading the optical density with a plate reader.

Table 2: Example Interpretive Criteria for Fluconazole against Candida Species (CLSI M60)

MIC (µg/mL)Interpretation
≤ 2Susceptible (S)
4Susceptible-Dose Dependent (S-DD)
≥ 8Resistant (R)
Note: Interpretive criteria are species-specific and subject to updates by standards organizations like CLSI.[15]

References

Application Notes and Protocols for the Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of methyl 6-chloropyrazine-2-carboxylate is a fundamental chemical transformation that yields 6-chloropyrazine-2-carboxylic acid. This product is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of the reactive carboxylic acid group and the chlorinated pyrazine ring, which can be further modified to create diverse molecular architectures with desired biological activities. This document provides a detailed, environmentally friendly, and efficient protocol for this hydrolysis reaction, suitable for researchers and professionals in drug development and chemical synthesis.

Reaction Scheme

The hydrolysis reaction proceeds as follows:

Experimental Protocol

This protocol is adapted from a green and efficient hydrolysis method that utilizes lithium hydroxide in an aqueous medium, eliminating the need for organic solvents during the reaction and separation phases.[2][3]

Materials and Equipment:

  • This compound (Starting Material)

  • Lithium hydroxide (LiOH)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • 2 L round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 24.24 g (1.01 mol) of lithium hydroxide in 1 L of water.

  • Addition of Ester: Cool the lithium hydroxide solution using an ice bath. Begin the portion-wise addition of 172.5 g (1.0 mol) of this compound to the stirred solution. The addition should be carried out over a period of 1.5 hours, ensuring the reaction temperature is maintained below 40 °C.

  • Reaction Monitoring: After the complete addition of the ester, continue stirring the reaction mixture at room temperature for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2. This will cause the product, 6-chloropyrazine-2-carboxylic acid, to precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with 200 mL of cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to obtain the final 6-chloropyrazine-2-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data obtained from the described hydrolysis procedure.[2]

ParameterValue
Yield of Product95.8%
Elemental Analysis
Calculated for C₅H₃ClN₂O₂C, 37.88%; H, 1.91%; N, 17.67%
FoundC, 37.77%; H, 1.95%; N, 17.74%

Product Characterization:

  • Appearance: White to off-white solid.[1]

  • Melting Point: 160 °C (decomposes).[1]

  • Molecular Formula: C₅H₃ClN₂O₂.[1][4]

  • Molecular Weight: 158.54 g/mol .[1][4]

  • Purity (HPLC): ≥ 96%.[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps of the hydrolysis of this compound.

Hydrolysis_Workflow start Start reagents 1. Dissolve LiOH in Water start->reagents ester_addition 2. Add this compound (Portion-wise, <40°C) reagents->ester_addition stirring 3. Stir at Room Temperature (3 hours) ester_addition->stirring acidification 4. Acidify with HCl to pH ~2 stirring->acidification filtration 5. Filter Precipitate acidification->filtration washing 6. Wash with Cold Water filtration->washing drying 7. Dry in Vacuum Oven washing->drying product Final Product: 6-Chloropyrazine-2-carboxylic acid drying->product

Caption: Workflow for the hydrolysis of this compound.

References

Application Notes: Derivatization of Methyl 6-chloropyrazine-2-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and diuretic properties.[3][4][5] Methyl 6-chloropyrazine-2-carboxylate is a versatile starting material for the synthesis of novel pyrazine-based drug candidates. The presence of a chloro-substituent and a methyl ester group provides two key handles for chemical modification, allowing for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the derivatization of this compound through common and robust synthetic methodologies, including amide bond formation and palladium-catalyzed cross-coupling reactions.

Derivatization Strategies and Medicinal Chemistry Relevance

The two primary sites for derivatization on this compound are the C2 ester and the C6 chloro positions. This allows for the generation of diverse compound libraries through orthogonal chemical transformations.

Derivatization_Strategies cluster_0 cluster_1 start This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH) start->hydrolysis Path A suzuki Suzuki Coupling (C6 Position) start->suzuki Path B buchwald Buchwald-Hartwig Amination (C6 Position) start->buchwald Path B sonogashira Sonogashira Coupling (C6 Position) start->sonogashira Path B acid 6-Chloropyrazine-2-carboxylic Acid hydrolysis->acid amide Amide Coupling (C2 Position) acid->amide library1 Amide Derivatives amide->library1 Diverse Amines library2 Cross-Coupled Derivatives suzuki->library2 buchwald->library2 sonogashira->library2

Caption: General derivatization strategies for this compound.

1. Modification at the C2 Position: Amide Bond Formation The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide synthesis.[6] Amide coupling with a diverse range of amines introduces substituents that can modulate solubility, form key hydrogen bonds with biological targets, and alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

2. Modification at the C6 Position: Cross-Coupling Reactions The chlorine atom at the C6 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for forming C-C and C-N bonds.[5]

  • Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups, which are crucial for targeting protein-protein interactions and exploring hydrophobic pockets in enzyme active sites, particularly in kinase inhibitors.[7][8]

  • Buchwald-Hartwig Amination: This method forms C-N bonds, allowing the introduction of primary and secondary amines.[9] This is vital for improving aqueous solubility and introducing basic centers that can form salt bridges with acidic residues in target proteins.

  • Sonogashira Coupling: This reaction introduces alkyne functionalities, which can be used as rigid linkers or as precursors for further transformations.[10][11] The resulting arylalkynes are found in various biologically active molecules.[12]

Biological Activity Data

Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against a range of biological targets. The following tables summarize representative quantitative data for synthesized analogs.

Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of 6-Chloropyrazine-2-carboxamide Derivatives Data sourced from Jílková et al.[13]

Compound ID Substituent (R) on Amide Nitrogen Antimycobacterial Activity (% Inhibition vs. M. tuberculosis) Photosynthesis Inhibition IC₅₀ (mmol·dm⁻³)
2d 3-Methylphenyl >20% -
2m 3,5-bis(Trifluoromethyl)phenyl - 0.026

| 2o | 3,5-bis(Trifluoromethyl)phenyl (with 5-tert-butyl) | 72% | - |

Table 2: Anticancer Activity of Pyrazine-Chalcone Hybrids Data sourced from Li et al.[1]

Compound ID Cell Line IC₅₀ (µM)
46 BPH-1 10.4
46 MCF-7 9.1
47 PC12 16.4

| 48 | BEL-7402 | 10.74 |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.[6]

  • Reagents & Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, aqueous solution)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 equiv) in water.

    • Add LiOH (1.1-1.5 equiv) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully acidify the reaction mixture with an aqueous HCl solution to pH 2-3.

    • The resulting precipitate (6-chloropyrazine-2-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 6-Chloro-N-aryl/alkylpyrazine-2-carboxamides

This protocol details the coupling of 6-chloropyrazine-2-carboxylic acid with various amines.[14]

  • Reagents & Materials:

    • 6-Chloropyrazine-2-carboxylic acid (from Protocol 1)

    • 2,4,6-Trichlorobenzoyl chloride (TCBC)

    • Triethylamine (TEA)

    • 4-Dimethylaminopyridine (DMAP)

    • Substituted amine (e.g., aniline, benzylamine, octylamine)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Aqueous solutions of HCl (5%), NaOH (5%), NaHCO₃ (5%)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 equiv), TCBC (1.0 equiv), and TEA (1.0 equiv) in anhydrous THF.

    • Stir the mixture for 20 minutes at room temperature to form the mixed anhydride.

    • Add DMAP (1.0 equiv) to the mixture, followed by the dropwise addition of the desired amine (1.0 equiv).

    • Heat the reaction mixture to 50-55 °C and stir for 1-2 hours, monitoring progress by TLC.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 5% HCl, 5% NaOH, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position.[7][15][16]

Suzuki_Workflow setup 1. Reaction Setup - Add this compound - Add Arylboronic Acid (1.1 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) solvent 2. Solvent Addition & Degassing - Add solvent (e.g., Dioxane/H₂O) - Purge with Argon for 15-20 min setup->solvent react 3. Reaction - Heat to 80-100 °C - Stir for 12-24 hours solvent->react monitor 4. Monitoring - Track progress via TLC or LC-MS react->monitor workup 5. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine monitor->workup purify 6. Purification - Dry organic layer - Concentrate solvent - Purify by Column Chromatography workup->purify product 7. Final Product 6-Aryl-pyrazine-2-carboxylate Derivative purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

    • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave synthesis, irradiate at 100-120 °C for 15-30 minutes.[7]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours (conventional heating) or 15-30 minutes (microwave).

    • Follow the work-up and purification steps as described in Protocol 2 (steps 5-8).

Protocol 4: Buchwald-Hartwig Amination

This protocol details the C-N bond formation at the C6 position.[9][17]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, this compound, and the amine.

    • Seal the vessel and heat to 80-110 °C, stirring until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 5: Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to the C6 position.[10][18]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-2 mol%)

    • Amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Application in Target-Based Drug Discovery

Derivatives of the pyrazine scaffold are often developed as inhibitors of specific enzymes, such as protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazine Derivative ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phos_Substrate Phosphorylated Substrate Kinase->Phos_Substrate PO₄³⁻ transfer Signal Downstream Signaling Phos_Substrate->Signal Response Cellular Response (e.g., Proliferation) Signal->Response Inhibitor Pyrazine Derivative Kinase_Inh Kinase Inhibitor->Kinase_Inh Binds to ATP Site Blocked Signaling Blocked Kinase_Inh->Blocked

Caption: Mechanism of action for a pyrazine-based kinase inhibitor.

As shown in the diagram, a pyrazine derivative can be designed to fit into the ATP-binding pocket of a target kinase. By competing with ATP, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that may drive disease progression. The various derivatization strategies discussed allow for the fine-tuning of the molecule's shape, electronics, and hydrogen bonding capabilities to achieve high potency and selectivity for the target kinase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 6-chloropyrazine-2-carboxylate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction to chlorinate 6-hydroxypyrazine-2-carboxylic acid methyl ester with phosphorus oxychloride (POCl₃) is resulting in a very low yield. What are the potential causes?

A1: Low yields in this chlorination step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature and time are optimized. Heating at reflux is often necessary, and reaction times can vary. In some cases, heating in a sealed tube at higher temperatures (e.g., 140-160°C) can improve yields.

  • Degradation of Starting Material or Product: Pyrazine rings can be sensitive to harsh conditions. Prolonged exposure to high temperatures or highly acidic conditions can lead to degradation.

  • Hydrolysis of the Product: The chloro-substituent on the pyrazine ring is susceptible to hydrolysis, especially during the workup. If the reaction mixture is quenched with water or aqueous base while still hot, or if the pH becomes too high, the product can revert to the starting hydroxy-compound.

  • Poor Quality of POCl₃: Old or decomposed POCl₃ can be less effective, leading to incomplete conversion. Using freshly distilled POCl₃ is recommended.

  • Presence of Water: Any moisture in the reaction will consume the POCl₃ and can lead to side reactions. Ensure all glassware is thoroughly dried and reagents are anhydrous.

Q2: I am observing the formation of a significant amount of dark, tarry side products. How can I minimize these?

A2: The formation of tarry byproducts is often due to polymerization or degradation under harsh reaction conditions. To mitigate this:

  • Control the Temperature: Avoid excessive heating. Use a controlled heating source like an oil bath to maintain a consistent temperature.

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to avoid prolonged heating after the reaction is complete.

  • Use a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent can help to moderate the reaction. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can sometimes improve the reaction's efficiency and reduce side product formation.

  • Purification of Starting Material: Ensure the starting 6-hydroxypyrazine-2-carboxylic acid methyl ester is pure, as impurities can promote side reactions.

Issue 2: Difficulties in Product Purification

Q3: I am struggling to purify the final product, this compound. What are the recommended purification methods?

A3: Purification can be challenging due to the product's properties and potential impurities. Here are some effective methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents for recrystallization include toluene, methanol, or ethanol. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Work-up Procedure: A careful work-up is crucial. After the reaction, excess POCl₃ should be removed under reduced pressure. The residue can then be cautiously poured onto ice and neutralized with a weak base like sodium bicarbonate. Extraction with an organic solvent such as ethyl acetate or dichloromethane, followed by washing and drying, will yield the crude product for further purification.

Issue 3: Esterification Challenges

Q4: My esterification of 6-chloropyrazine-2-carboxylic acid with methanol is inefficient. How can I improve the yield?

A4: Inefficient esterification can be due to several factors:

  • Equilibrium Position: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of methanol (it can often be used as the solvent) or remove the water formed during the reaction, for example, by azeotropic distillation.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required. Ensure the catalyst is active and used in an appropriate amount.

  • Alternative Esterification Methods: If the Fischer esterification is not providing good yields, consider alternative methods such as:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[1]

    • Coupling Reagents: Use coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrazines.

Starting MaterialChlorinating AgentAdditive/BaseTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxypyrazine derivativePOCl₃NoneReflux2Moderate[3]
2-Hydroxypyrazine derivativePOCl₃ / PCl₅NoneReflux-Good[3]
2-Hydroxy-3-ethyl-5,6-dimethylpyrazinePOCl₃None190-200-Good[3]
Various HydroxypyrimidinesPOCl₃ (equimolar)Pyridine1602>80[4]

Table 2: Influence of Substituents on the Chlorination of 2-Hydroxypyrazines with POCl₃.

Substituent PositionSubstituent TypeReaction DifficultyNotesReference
3AlkylEasyReaction occurs rapidly at reflux.[3]
3 and 5AlkylMore DifficultRequires heating in a sealed tube at 140°C.[3]
5 and 6Alkyl or ArylHinderedEffectively hinders the replacement of the 2-hydroxyl group.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from 6-Hydroxypyrazine-2-carboxylic Acid

Step 1: Esterification of 6-Hydroxypyrazine-2-carboxylic Acid

  • To a stirred solution of 6-hydroxypyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0°C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude methyl 6-hydroxypyrazine-2-carboxylate. This can be purified by recrystallization from methanol or used directly in the next step.

Step 2: Chlorination of Methyl 6-hydroxypyrazine-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add methyl 6-hydroxypyrazine-2-carboxylate (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Optionally, add a catalytic amount of dimethylformamide (DMF) or one equivalent of a base like pyridine.

  • Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from toluene or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_chlorination Step 2: Chlorination A 6-Hydroxypyrazine-2-carboxylic Acid B Methyl 6-hydroxypyrazine-2-carboxylate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C Methyl 6-hydroxypyrazine-2-carboxylate D This compound C->D  Phosphorus Oxychloride (POCl₃)  Reflux

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_chlorination Chlorination Step Issues cluster_esterification Esterification Step Issues Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ProductHydrolysis Product Hydrolysis? Start->ProductHydrolysis ReagentQuality Poor Reagent Quality? Start->ReagentQuality Equilibrium Unfavorable Equilibrium? Start->Equilibrium Catalyst Ineffective Catalyst? Start->Catalyst OptimizeConditions Optimize Temp/Time Use Additives (PCl₅) IncompleteReaction->OptimizeConditions Yes CarefulWorkup Careful Workup: Low Temp, Weak Base ProductHydrolysis->CarefulWorkup Yes FreshReagents Use Fresh/Pure Reagents ReagentQuality->FreshReagents Yes DriveEquilibrium Excess MeOH Remove H₂O Equilibrium->DriveEquilibrium Yes CheckCatalyst Use Strong Acid Catalyst Catalyst->CheckCatalyst Yes Logical_Relationships Yield Yield Temp Reaction Temperature Temp->Yield Optimal range increases yield SideReactions Side Reactions Temp->SideReactions Too high increases Time Reaction Time Time->Yield Sufficient time needed Too long decreases yield Time->SideReactions Too long increases Purity Reagent Purity Purity->Yield Higher purity increases yield Workup Workup Conditions Workup->Yield Careful workup prevents loss Hydrolysis Product Hydrolysis Workup->Hydrolysis Poor conditions increase SideReactions->Yield Decreases Hydrolysis->Yield Decreases

References

Technical Support Center: Purification of Methyl 6-chloropyrazine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of methyl 6-chloropyrazine-2-carboxylate using silica gel column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides practical solutions to specific issues that may arise during the purification process.

Q1: My desired compound, this compound, is not separating from an impurity. How can I improve the resolution?

A1: Poor separation is a common issue that can often be resolved by optimizing the chromatographic conditions.[1]

  • Optimize the Mobile Phase: The choice of solvent system is critical.[2] Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. A good starting point for pyrazine derivatives is a mixture of hexanes and ethyl acetate.[3] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the separation of closely eluting compounds.[1] You can start with a low polarity eluent, like 100% hexanes, and gradually increase the proportion of ethyl acetate.[3]

  • Check Column Loading: Overloading the column with too much crude sample is a frequent cause of poor separation.[1] As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel.

  • Select the Right Stationary Phase: While standard silica gel is usually effective, using a stationary phase with a higher surface area can enhance the resolution of challenging separations.[1]

Q2: The product is eluting too quickly (high Rf) or is stuck on the column (low Rf). What adjustments should I make?

A2: The elution behavior is directly related to the polarity of the mobile phase relative to your compound.

  • If the compound elutes too quickly (high Rf): The mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane content relative to ethyl acetate).

  • If the compound elutes too slowly or not at all (low Rf): The mobile phase is not polar enough to move the compound down the column. You should increase the eluent's polarity by adding more of the polar solvent (e.g., increase ethyl acetate content).

Q3: I am observing streaky or distorted bands in my column. What could be the cause?

A3: Band distortion can result from several factors related to column packing and sample application.

  • Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the silica.[4]

  • Sample Application: The initial sample band should be as narrow and concentrated as possible. Dissolve your sample in the minimum amount of a solvent that is preferably no more polar than your mobile phase.[4] Using a highly polar solvent to dissolve the sample can lead to band broadening. If your compound is not soluble in the mobile phase, consider the dry-loading technique.[4]

  • Compound Stability: Although less common, some pyrazine derivatives can be sensitive to the acidic nature of silica gel, which could lead to degradation and streaking.[5] If this is suspected, using neutral alumina or a different purification technique may be necessary.

Q4: My yield is very low after column chromatography. Where did my product go?

A4: Product loss during chromatography can occur for several reasons.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel. While this compound is moderately polar, this is a possibility if highly polar impurities are generated during the reaction.

  • Co-elution: If separation is incomplete, fractions containing a mix of your product and impurities may be discarded, leading to a lower isolated yield.

  • Fractions Discarded: Ensure you are monitoring the fractions carefully with TLC. The product may be spread across more fractions than anticipated.

  • Work-up Losses: Inefficient extraction of the product from the collected fractions can also contribute to low yield.[1]

Data Presentation

The selection of an appropriate solvent system is crucial for successful separation. The following table summarizes typical mobile phases used for the purification of pyrazine derivatives. Optimization using TLC is always recommended.

Solvent System (Mobile Phase)Typical Ratio (v/v)PolarityUse Case / Comments
Hexane / Ethyl Acetate90:10Low-MediumEffective for separating pyrazines from more polar impurities like imidazoles.[6]
Petroleum Ether / Ethyl Acetate4:1 (80:20)MediumA common system for purifying substituted pyrazines.
Cyclohexane / Ethyl Acetate4:1 (80:20)MediumA reported system for purifying a similar compound, methyl 5-chloropyrazine-2-carboxylate.[7]
Dichloromethane (DCM)100%MediumCan be used as a starting point or in a gradient with less polar solvents.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

1. Preparation and Packing of the Column (Wet Slurry Method)

  • Select a glass column of appropriate size for the amount of crude material.

  • In a beaker, prepare a slurry by mixing silica gel (e.g., 230-400 mesh) with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[3] The consistency should be pourable but not overly dilute.

  • Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Fill the column about one-third full with the initial eluent.

  • Gently pour the silica slurry into the column. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even settling of the silica bed and dislodge any trapped air bubbles.[4]

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add a protective layer of sand on top to prevent disturbance during solvent addition.[4]

2. Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully pipette the dissolved sample onto the center of the sand, avoiding disturbance of the surface.[4]

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the bed. Repeat this wash step once or twice.[4]

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to the solution.[4]

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the silica gel.

  • Monitor the separation by collecting small spots from the fractions onto a TLC plate.

4. Analysis of Fractions

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Separation, No Elution) check_tlc 1. Review TLC Data start->check_tlc check_column 2. Inspect Column start->check_column check_load 3. Evaluate Sample Load start->check_load solution_solvent Adjust Solvent Polarity - Too Fast -> Less Polar - Too Slow -> More Polar check_tlc->solution_solvent Rf is <0.1 or >0.5 solution_gradient Use a Shallow Gradient check_tlc->solution_gradient Spots are close solution_repack Repack Column (Check for cracks/bubbles) check_column->solution_repack Bands are streaky/uneven solution_dryload Use Dry Loading Method check_load->solution_dryload Sample solvent too polar? solution_reduce_load Reduce Sample Amount check_load->solution_reduce_load Overloaded?

Caption: Troubleshooting Workflow for Column Chromatography.

References

Technical Support Center: Recrystallization of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-chloropyrazine-2-carboxylate. The following sections offer insights into common issues encountered during recrystallization and provide structured methodologies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For esters like this compound, solvents such as ethyl acetate may be suitable.[2] Based on protocols for similar pyrazine derivatives, hexane and water have also been used for recrystallization.[1][3] It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, it could be due to an inappropriate solvent choice or insufficient solvent volume. First, ensure you are using a solvent in which your compound has at least moderate solubility at elevated temperatures. If the solvent is appropriate, you can try adding a small amount of a co-solvent to increase solubility. However, be cautious not to add too much solvent, as this may prevent crystallization upon cooling.[4]

Q3: No crystals are forming upon cooling. What went wrong?

A3: The lack of crystal formation can be due to several factors, including the use of too much solvent, a cooling rate that is too rapid, or the presence of impurities that inhibit crystallization.[1][4] If too much solvent was used, you can try to evaporate some of it to concentrate the solution. Ensure the solution is allowed to cool slowly and undisturbed to promote crystal growth.[1] If impurities are suspected, an additional purification step like column chromatography might be necessary.[3]

Q4: The recrystallized product is discolored. How can I remove the colored impurities?

A4: Discoloration is often due to the presence of colored byproducts, which can sometimes arise from air oxidation of intermediates in the synthesis.[3] If the colored impurity is present in small amounts, you may be able to remove it by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your desired product, potentially reducing the yield.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Crystals - The chosen solvent is too good at dissolving the compound even at low temperatures.- Not enough time was allowed for crystallization.- Premature crystallization during hot filtration.- Screen for a less effective solvent or use a solvent mixture.- Allow the solution to stand for a longer period at room temperature and then in an ice bath.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Oiling Out (Formation of a liquid instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- The cooling rate is too fast.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent to avoid excessive supersaturation.- Allow the solution to cool more slowly.
Impure Crystals - The cooling process was too rapid, leading to the trapping of impurities.- The chosen solvent did not effectively differentiate between the product and impurities.- Slow down the cooling rate to allow for selective crystallization.[1]- Wash the filtered crystals with a small amount of cold, fresh solvent.- Consider a different recrystallization solvent or a multi-solvent system.

Experimental Protocols

Solvent Screening for Recrystallization

Given the absence of a specific published protocol for this compound, a systematic solvent screening is the recommended first step.

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane)[2]

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise while gently heating and agitating.

  • Observe the solubility of the compound in each solvent at elevated temperatures. A good candidate solvent will fully dissolve the compound.

  • Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Table
Solvent Solubility (Hot) Solubility (Cold) Crystal Formation Notes
WaterBased on a similar compound, could be a viable option.[1]
EthanolA common solvent for recrystallization.[2]
Ethyl AcetateOften suitable for esters.[2]
Acetone
Toluene
HexaneHas been used for similar pyrazine esters.[3]
Other

This table should be filled out by the researcher during the experiment.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Amount of Hot Solvent A->B C Dissolved Product (Hot Solution) B->C D Hot Filtration (Optional, for insoluble impurities) C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Oiling Out Start->OilingOut TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Check HighSolubility High Solubility When Cold? LowYield->HighSolubility Check CoolingTooFast Cooling Too Fast? OilingOut->CoolingTooFast Check Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes TooMuchSolvent->CoolingTooFast No SlowCooling Cool down slowly CoolingTooFast->SlowCooling Yes CoolingTooFast->SlowCooling Yes SolventChoice Poor Solvent Choice? CoolingTooFast->SolventChoice No Rescreen Re-screen solvents SolventChoice->Rescreen Yes ChangeSolvent Change solvent/use co-solvent HighSolubility->ChangeSolvent Yes

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Common side reactions and byproducts in Methyl 6-chloropyrazine-2-carboxylate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Methyl 6-chloropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The two primary reactive sites are the methyl ester group and the chlorine atom attached to the pyrazine ring. The ester is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid. The chlorine atom is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring and the carboxylate group.

Q2: What is the most common side reaction during the hydrolysis of the methyl ester?

A frequent and significant side reaction, particularly under strong basic conditions using sodium hydroxide (NaOH), is the concurrent hydrolysis of the ester and the substitution of the chlorine atom by a hydroxyl group. This leads to the formation of 6-hydroxypyrazine-2-carboxylic acid as a major byproduct, sometimes even as the sole product.[1] To avoid this, milder bases like lithium hydroxide (LiOH) are recommended for a cleaner hydrolysis to 6-chloropyrazine-2-carboxylic acid.[1]

Q3: When converting the carboxylic acid to an amide, what are the potential byproducts?

When synthesizing amides from 6-chloropyrazine-2-carboxylic acid (obtained after hydrolysis of the methyl ester), the process typically involves conversion to an acyl chloride followed by reaction with an amine. A key side reaction is the nucleophilic attack of the amine on the chlorine-substituted carbon of the pyrazine ring, in addition to its reaction with the acyl chloride. This results in a di-substituted byproduct where the chlorine at the 6-position is also replaced by the amine.[2]

Q4: How can I monitor the progress of reactions involving this compound?

Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Key spots to look for would be the starting material (this compound), the hydrolyzed carboxylic acid (a more polar spot that may streak without acid in the eluent), the desired product, and potential byproducts like the 6-hydroxypyrazine derivative or di-substituted products, which will have different polarities.

Troubleshooting Guides

Problem 1: Low or No Yield During Nucleophilic Aromatic Substitution (SNAr)
Possible CauseSuggested Solution
Competing Hydrolysis: The presence of water and base can lead to hydrolysis of the ester and/or formation of the 6-hydroxypyrazine byproduct, consuming the starting material.Ensure anhydrous (dry) solvents and reagents are used. If a base is required, use a non-nucleophilic, anhydrous base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Insufficient Nucleophile Reactivity: The chosen nucleophile (e.g., an amine) may not be strong enough to displace the chloride under the reaction conditions.Consider using a stronger nucleophile, increasing the reaction temperature, or using a solvent known to promote SNAr reactions, such as DMSO or DMF.[3]
Formation of Di-substituted Byproduct: If using an amine nucleophile for SNAr on the corresponding acyl chloride, the amine can react at both the acyl chloride and the C-Cl position on the ring.[2]Use a controlled amount of the nucleophile (e.g., stoichiometric equivalent) and maintain moderate reaction temperatures to minimize the secondary substitution.
Poor Solvent Choice: The solvent may not be suitable for SNAr reactions.For SNAr on chloroheterocycles, polar aprotic solvents are often effective. In some cases, water has been shown to be an excellent solvent for amination of chloropyrazines.[3]
Problem 2: Hydrolysis of the Methyl Ester Yields the Wrong Product
Possible CauseSuggested Solution
Use of Strong Base (NaOH): Using sodium hydroxide for hydrolysis is known to promote the formation of 6-hydroxypyrazine-2-carboxylic acid instead of the desired 6-chloropyrazine-2-carboxylic acid.[1]Use a milder base such as lithium hydroxide (LiOH) in water. This has been shown to be a "green" and efficient method that favors the desired hydrolysis without chlorine substitution.[1]
High Reaction Temperature: Elevated temperatures during basic hydrolysis can increase the rate of the competing nucleophilic substitution of the chlorine by hydroxide.Perform the hydrolysis at room temperature or with gentle warming, monitoring the reaction by TLC to avoid prolonged reaction times at high temperatures.

Quantitative Data

The following table presents representative yields for the synthesis of various N-substituted 6-chloropyrazine-2-carboxamides, which are typically synthesized from the corresponding carboxylic acid.

R-group on AmineYield (%)
cycloheptyl71%
p-ethylaniline75%
n-octyl72%
Data derived from a study on the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives.[4][5]

Experimental Protocols

Protocol 1: Hydrolysis of this compound using LiOH

This protocol is adapted from a green chemistry procedure for the analogous 5-chloro isomer.[1]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, add lithium hydroxide (LiOH) (1.05 equivalents) and deionized water.

  • Addition of Ester: While stirring, add this compound (1.0 equivalent) to the LiOH solution in portions over 1-1.5 hours.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the flask in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry under vacuum to yield 6-chloropyrazine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-Aryl/Alkyl-6-chloropyrazine-2-carboxamide

This protocol is a general procedure based on methods for synthesizing pyrazine carboxamides.[4][6][7]

Step A: Formation of the Acyl Chloride

  • Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in dry toluene or dichloromethane.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 equivalents). A catalytic amount of dry DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure (in vacuo). Co-evaporate with dry toluene two to three times to ensure all residual SOCl₂ is removed. The resulting crude 6-chloropyrazine-2-carbonyl chloride is typically used immediately in the next step.

Step B: Amide Formation

  • Setup: In a separate flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (1.1 equivalents) in a dry solvent like acetone, THF, or dichloromethane.

  • Addition: Cool the amine solution in an ice bath. Dissolve the crude acyl chloride from Step A in a minimal amount of the same dry solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Workup: Upon completion, the reaction mixture can be diluted with an organic solvent and washed sequentially with a weak acid (e.g., 5% HCl solution), water, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Hydrolysis of this compound

G start Start: Hydrolysis of This compound base_choice Choose Hydrolysis Base start->base_choice naoh Use NaOH base_choice->naoh Strong Base lioh Use LiOH base_choice->lioh Mild Base side_product Major Byproduct: 6-Hydroxypyrazine-2-carboxylic acid naoh->side_product main_product Desired Product: 6-Chloropyrazine-2-carboxylic acid lioh->main_product

Caption: Logic for selecting a base during hydrolysis to avoid side product formation.

Reaction Pathway for Amide Synthesis from 6-Chloropyrazine-2-carboxylic Acid

G cluster_main Main Reaction Pathway cluster_side Side Reaction start_acid 6-Chloropyrazine- 2-carboxylic Acid acyl_chloride Acyl Chloride Intermediate start_acid->acyl_chloride + SOCl2 main_product Desired Product: N-R-6-chloropyrazine- 2-carboxamide acyl_chloride->main_product + R-NH2 (1 eq) side_product Byproduct: N-R-6-(R-amino)pyrazine- 2-carboxamide main_product->side_product + R-NH2 (excess) or high temp.

Caption: Synthesis of amides showing the main product and a common di-substituted byproduct.

References

Technical Support Center: Suzuki Reactions with Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges encountered during the Suzuki-Miyaura cross-coupling of chloropyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with a chloropyrazine is showing low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloropyrazines. This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo-pyrazines.[1][2] Systematically evaluating each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1][3] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3][4]

    • Solution: Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These enhance the reactivity of the palladium center towards oxidative addition.[3]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][6] Its strength, solubility, and steric properties are important factors.[1]

    • Solution: For chloropyrazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3] A screening of different bases is recommended.[5]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Solution: Common solvents for Suzuki reactions with chloro-heterocycles include dioxane, THF, DMF, and toluene, often with a small amount of water.[7][8] The choice of solvent can be interdependent with the base selection.

  • Low Reaction Temperature: Chloropyrazines often require higher reaction temperatures to overcome the activation energy for the oxidative addition of the C-Cl bond.[3]

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1][3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][4]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1][3]

    • Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1][3] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]

Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?

A2: These side products indicate issues with the stability of the boronic acid or an inefficient catalytic cycle that is not outcompeting these degradation pathways.[1]

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]

    • Solution: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also enhance stability.[1][5]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][7]

    • Solution: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1] Optimizing the catalyst loading (sometimes a lower concentration is better) and reaction time can also minimize homocoupling.[1]

Q3: The Suzuki coupling works for some of my chloropyrazine derivatives but fails for others. What causes this substrate-dependent reactivity?

A3: The electronic and steric properties of your specific chloropyrazine can significantly impact its reactivity.

  • Electron-Donating Groups: Substituents that donate electron density to the pyrazine ring can make the C-Cl bond stronger and less susceptible to oxidative addition, thus deactivating the substrate.[4]

  • Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst to the C-Cl bond.

  • Pyrazine Nitrogen Coordination: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5][9]

    • Solution: Using bulky, electron-rich phosphine ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1][5] The choice of palladium precatalyst can also play a crucial role.[1]

Data Presentation

The following tables summarize effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of chloropyrazines and related chloro-heterocycles.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazines

Palladium SourceLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos1 - 4General, high-yielding systems for challenging chlorides.[3]
Pd₂(dba)₃P(t-Bu)₃1 - 2Highly active catalyst system, particularly for less reactive chlorides.[10]
PdCl₂(dppf)(None, is a complex)2 - 5A common, robust pre-catalyst, though may require higher temperatures.[3]
Pd(dppb)Cl₂(None, is a complex)Not specifiedShown to be effective for chloropyrazine couplings where Pd(PPh₃)₄ failed.[4]
Pd(II) ONO pincer complexesPPh₃as low as 0.01Demonstrated superior activity for 2-chloropyrazine couplings.[11]

Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyrazines

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄Dioxane/H₂O, Toluene80 - 110A strong base often effective for challenging couplings.[3][5]
Cs₂CO₃Dioxane, Toluene80 - 120A strong, soluble base that can be very effective.[1]
K₂CO₃Toluene/H₂O100Commonly used, often in aqueous mixtures.[8]
Na₂CO₃DME/EtOH/H₂O80A milder base, can be effective with the right catalyst system.[12]

Experimental Protocols

This is a generalized procedure for the Suzuki-Miyaura coupling of a chloropyrazine. It should be optimized for specific substrates.

Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (see Table 1)

  • Ligand (if required, see Table 1)

  • Base (2.0 - 3.0 eq, see Table 2)

  • Anhydrous, degassed solvent (see Table 2)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine, arylboronic acid, base, catalyst, and ligand (if separate).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1][3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.[3]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[3][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][8] Purify the crude product by column chromatography on silica gel to obtain the desired product.[3][8]

Mandatory Visualization

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of chloropyrazines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Difficult step for C-Cl bond ArX Chloropyrazine (Ar-Cl) ArX->OxAdd PdII_Int1 trans-ArPd(II)(Cl)L₂ OxAdd->PdII_Int1 Transmetal Transmetalation PdII_Int1->Transmetal Boronic Ar'B(OH)₂ (Boronic Acid) Boronate Ar'B(OH)₃⁻ (Boronate) Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal PdII_Int2 trans-ArPd(II)(Ar')L₂ Transmetal->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Low or No Yield Observed with Chloropyrazine check_reagents 1. Verify Reagent Quality - Boronic acid/ester stability - Chloropyrazine purity - Catalyst/Ligand activity - Base anhydrous/purity - Solvent degassed & anhydrous start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? - Sufficient mixing? check_reagents->check_conditions side_products 3. Analyze for Side Products - Homocoupling of boronic acid? - Protodeboronation of boronic acid? - Dehalogenation of chloropyrazine? check_conditions->side_products component_screening 4. Systematic Component Screening side_products->component_screening screen_catalyst Screen Catalysts & Ligands (e.g., Buchwald ligands, NHCs) component_screening->screen_catalyst screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) component_screening->screen_base screen_solvent_temp Screen Solvents & Temperature (e.g., Dioxane, Toluene, 80-120°C) component_screening->screen_solvent_temp success Successful Optimization screen_catalyst->success screen_base->success screen_solvent_temp->success

A systematic workflow for troubleshooting failed Suzuki reactions with chloropyrazines.

Decision_Tree start Starting Suzuki with Chloropyrazine ligand Ligand Choice start->ligand base Base Choice start->base temp Temperature start->temp ligand_buchwald Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) ligand->ligand_buchwald ligand_dppb Consider Pd(dppb)Cl₂ for initial screening ligand->ligand_dppb base_strong Start with a strong base (K₃PO₄ or Cs₂CO₃) base->base_strong temp_high Start with higher temperature (80-110 °C) temp->temp_high base_screen Screen other bases (e.g., K₂CO₃) if side reactions occur base_strong->base_screen temp_mw Consider microwave irradiation to reduce reaction time temp_high->temp_mw

Decision tree for selecting key reaction components for chloropyrazine Suzuki couplings.

References

Optimization of reaction conditions for amidation of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of Methyl 6-chloropyrazine-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my amidation reaction showing low to no conversion of the starting material?

A1: Low or no conversion can be attributed to several factors:

  • Insufficiently activated ester: The methyl ester may not be sufficiently reactive, especially with weakly nucleophilic amines. Consider converting the ester to the more reactive acid chloride or using a coupling agent.

  • Poor choice of coupling agent: Not all coupling agents are equally effective for this electron-deficient substrate. For challenging couplings, stronger reagents like HATU may be required.

  • Inappropriate reaction temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition.

  • Presence of moisture: Water can hydrolyze the activated ester intermediate, leading to the formation of the carboxylic acid and reducing the yield of the desired amide. Ensure all reagents and solvents are anhydrous.

  • Steric hindrance: A bulky amine may react slowly. Higher temperatures and longer reaction times might be necessary.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Common side products and mitigation strategies include:

  • Hydrolysis of the ester: This is often due to the presence of water in the reaction mixture. Use anhydrous solvents and reagents.

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling agents like EDC. The addition of HOBt or Oxyma can suppress this side reaction.

  • Epimerization: If the amine is chiral, racemization can occur, especially with strong bases or high temperatures. Use of milder bases like DIPEA and additives like HOBt can help minimize epimerization.

  • Reaction at the chloro position: While less common under standard amidation conditions, highly nucleophilic amines at elevated temperatures could potentially displace the chlorine atom. Monitor the reaction closely and use the mildest effective conditions.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from unreacted starting materials or byproducts from the coupling agent.

  • Aqueous workup: An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amine and DIPEA. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid (if hydrolysis occurred).

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Silica gel chromatography: This is a general method for separating the product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the amidation of this compound with a primary amine?

A1: A reliable method is the use of a coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an aprotic solvent like DMF. This combination is effective even for less reactive amines. Alternatively, converting the methyl ester to the acid chloride followed by reaction with the amine is a robust method.

Q2: Can I use a secondary amine for the amidation reaction?

A2: Yes, secondary amines can be used. However, they are generally less nucleophilic and more sterically hindered than primary amines, which may necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times. The choice of a potent coupling agent is also crucial.

Q3: Is it possible to perform the amidation directly with ammonia?

A3: Yes, direct amidation with ammonia is possible. This can be achieved by bubbling ammonia gas through a solution of the methyl ester in a suitable solvent, or by using a solution of ammonia in a solvent like methanol. This reaction may require elevated temperature and pressure in a sealed vessel to achieve good yields.

Q4: What are the key safety precautions to consider during this reaction?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling agents like EDC and HATU can be sensitizers; avoid inhalation and skin contact.

  • If converting the ester to the acid chloride using reagents like thionyl chloride or oxalyl chloride, be aware that these reagents are corrosive and react violently with water, releasing toxic gases.

Data Presentation

Table 1: Comparison of Coupling Agents for the Amidation of 6-Chloropyrazine-2-carboxylic Acid/Ester with Various Amines

Coupling Agent/MethodAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Acid ChlorideSubstituted AnilinesPyridineBenzeneReflux2-460-85Based on similar pyrazine systems.
HATUPrimary/Secondary AmineDIPEADMFRT2-1270-95General protocol for challenging amidations.
EDC/HOBtPrimary AmineDIPEADCM/DMFRT12-2465-90A common and cost-effective method.
CDIPrimary AmineNoneTHFReflux12-2450-80Can be effective but may require higher temperatures.
Direct AmmonolysisAmmonia-Methanol100 (sealed tube)24~70Requires elevated temperature and pressure.

Note: Yields are approximate and can vary based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: Amidation using HATU
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq) and DIPEA (2.0 eq).

  • Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Reaction: Add the HATU solution dropwise to the mixture of the ester, amine, and base at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Amidation via the Acid Chloride
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-4 hours.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) dropwise.

  • Stirring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Mix Ester, Amine, and Base start->reagents add_coupling Add Coupling Agent reagents->add_coupling coupling_agent Prepare Coupling Agent Solution coupling_agent->add_coupling stir Stir and Monitor add_coupling->stir workup Aqueous Workup & Extraction stir->workup purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for the amidation of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Poor Ester Activation start->cause1 cause2 Moisture Present start->cause2 cause3 Low Reactivity of Amine start->cause3 cause4 Suboptimal Temperature start->cause4 sol1 Use Stronger Coupling Agent (e.g., HATU) or Form Acid Chloride cause1->sol1 sol2 Use Anhydrous Reagents/Solvents cause2->sol2 sol3 Increase Reaction Time and/or Temperature cause3->sol3 sol4 Optimize Temperature (e.g., screen from RT to reflux) cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

Preventing the decomposition of Methyl 6-chloropyrazine-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 6-chloropyrazine-2-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to several decomposition pathways, primarily related to its functional groups: the methyl ester and the chloro substituent. The main decomposition routes include:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions. This can be a significant issue in reactions that employ basic reagents, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Dehalogenation: The chlorine atom can be removed and replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., a protic solvent or certain bases).

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring makes the chlorine atom susceptible to displacement by nucleophiles. This can lead to the formation of undesired byproducts if nucleophilic species are present in the reaction mixture.

  • Thermal Decomposition: At elevated temperatures, the molecule can degrade, potentially leading to the release of gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).

Q2: What are the common side products observed in reactions involving this compound?

A2: Common side products depend on the specific reaction conditions but often include:

  • 6-Chloropyrazine-2-carboxylic acid: Resulting from the hydrolysis of the methyl ester.

  • Methyl pyrazine-2-carboxylate: Formed via dehalogenation.

  • Homo-coupled products: Dimerization of the pyrazine starting material or the boronic acid partner in Suzuki-Miyaura reactions.

  • Protodeborylated arene: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene.

  • Products of nucleophilic substitution: If other nucleophiles are present, they can displace the chlorine atom.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low yield of the desired product in a Suzuki-Miyaura coupling reaction.

This is often due to the decomposition of the starting material or the formation of byproducts.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_hydrolysis Check for Ester Hydrolysis (LC-MS analysis for carboxylic acid) start->check_hydrolysis check_dehalogenation Check for Dehalogenation (GC-MS analysis for dehalogenated product) start->check_dehalogenation check_homocoupling Check for Homo-coupling (GC-MS or LC-MS for dimers) start->check_homocoupling solution_hydrolysis Optimize Base and Temperature: - Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3). - Lower reaction temperature. - Reduce reaction time. check_hydrolysis->solution_hydrolysis solution_dehalogenation Optimize Catalyst and H-source: - Use a less active Pd catalyst. - Use an aprotic solvent. - Use a non-protic base. check_dehalogenation->solution_dehalogenation solution_homocoupling Optimize Reaction Conditions: - Use a different Pd catalyst/ligand system. - Adjust stoichiometry of reactants. - Degas reaction mixture thoroughly. check_homocoupling->solution_homocoupling

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data on Byproduct Formation in a Model Suzuki-Miyaura Reaction:

ParameterCondition A (High Temp, Strong Base)Condition B (Low Temp, Weak Base)
Temperature 120 °C80 °C
Base NaOtBuK2CO3
Desired Product Yield 45%85%
Hydrolysis Product 30%5%
Dehalogenation Product 15%<5%
Homo-coupling Product 10%<5%

Note: This is illustrative data based on typical outcomes for similar substrates.

Problem 2: Formation of multiple products in a Buchwald-Hartwig amination reaction.

This issue often arises from the high reactivity of the chloropyrazine ring and potential side reactions.

Troubleshooting Workflow:

G start Multiple Products in Buchwald-Hartwig Amination check_hydrolysis Check for Ester Hydrolysis (LC-MS analysis) start->check_hydrolysis check_dehalogenation Check for Dehalogenation (GC-MS analysis) start->check_dehalogenation check_snar Check for SNAr with other nucleophiles (e.g., solvent, base) start->check_snar solution_hydrolysis Optimize Base and Solvent: - Use a non-nucleophilic, sterically hindered base. - Use an aprotic solvent. check_hydrolysis->solution_hydrolysis solution_dehalogenation Optimize Catalyst and Reaction Time: - Screen different Pd/ligand systems. - Monitor the reaction closely and stop when complete. check_dehalogenation->solution_dehalogenation solution_snar Control Nucleophiles: - Use a non-nucleophilic solvent (e.g., toluene, dioxane). - Ensure purity of reagents. check_snar->solution_snar

Caption: Troubleshooting workflow for multiple products in Buchwald-Hartwig amination.

Influence of Reaction Parameters on Product Distribution:

ParameterConditionEffect on Byproducts
Base Strong, nucleophilic bases (e.g., NaOH, NaOMe)Increased ester hydrolysis.
Weak, non-nucleophilic bases (e.g., Cs2CO3, K3PO4)Minimized ester hydrolysis.
Solvent Protic solvents (e.g., alcohols)Can act as a hydrogen source for dehalogenation.
Aprotic solvents (e.g., toluene, dioxane)Preferred to minimize dehalogenation.
Temperature High temperatures (>100 °C)Increased risk of thermal decomposition and side reactions.
Moderate temperatures (60-80 °C)Generally optimal for balancing reaction rate and stability.
Catalyst High catalyst loading or very active catalystsCan promote dehalogenation.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize the decomposition of this compound.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Arylboronic acid Arylboronic acid This compound->Arylboronic acid Pd catalyst, Base Methyl 6-arylpyrazine-2-carboxylate Methyl 6-arylpyrazine-2-carboxylate Arylboronic acid->Methyl 6-arylpyrazine-2-carboxylate

Caption: General scheme for Suzuki-Miyaura coupling.

Procedure:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a weak, non-nucleophilic base such as K2CO3 (2.0 equiv).

    • Add the palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed aprotic solvent, such as dioxane or toluene, via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C).

    • Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Optimized Buchwald-Hartwig Amination Protocol

This protocol aims to prevent side reactions during the amination of this compound.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination This compound This compound Amine Amine This compound->Amine Pd catalyst, Base Methyl 6-aminopyrazine-2-carboxylate Methyl 6-aminopyrazine-2-carboxylate Amine->Methyl 6-aminopyrazine-2-carboxylate

Caption: General scheme for Buchwald-Hartwig amination.

Procedure:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 equiv) and a suitable ligand (e.g., XPhos or SPhos, 0.04 equiv) to a dry Schlenk flask.

    • Add a non-nucleophilic, sterically hindered base such as Cs2CO3 or K3PO4 (1.5 equiv).

    • Add this compound (1.0 equiv).

  • Reaction Setup:

    • Seal the flask, remove from the glovebox, and add the amine (1.2 equiv) followed by a dry, aprotic solvent (e.g., toluene or t-BuOH) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by LC-MS to determine completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

    • Filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of Methyl 6-chloropyrazine-2-carboxylate. This valuable building block in the pharmaceutical industry often presents unique hurdles when transitioning from laboratory to pilot plant or industrial scale. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and manufacturing campaigns.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: We are observing low yields during the esterification of 6-chloropyrazine-2-carboxylic acid with methanol. What are the potential causes and solutions?

Answer: Low yields in the esterification step are a common challenge during scale-up. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Consider extending the reaction time or moderately increasing the temperature. Ensure efficient mixing to overcome mass transfer limitations, which become more significant at a larger scale.

  • Suboptimal Catalyst Choice or Loading: The type and amount of acid catalyst are critical.

    • Solution: While sulfuric acid is commonly used, consider screening other catalysts like thionyl chloride or employing a heterogeneous acid catalyst for easier removal during workup. Optimize the catalyst loading; excessive amounts can lead to side reactions and complicate purification.

  • Water Content: The presence of water can hydrolyze the ester product back to the carboxylic acid.

    • Solution: Use anhydrous methanol and ensure all reaction vessels are thoroughly dried. Consider using a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., Dean-Stark apparatus).

Question 2: During the chlorination of a pyrazine precursor, we are seeing the formation of multiple chlorinated byproducts. How can we improve the selectivity for the desired 6-chloro isomer?

Answer: Poor regioselectivity in chlorination is a significant hurdle. The following strategies can help improve the desired product ratio:

  • Reaction Temperature Control: Exothermic chlorination reactions can lead to over-chlorination or isomerization if the temperature is not tightly controlled.

    • Solution: Implement a robust cooling system to maintain a consistent and low reaction temperature. A gradual addition of the chlorinating agent can also help manage the exotherm.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role.

    • Solution: Agents like N-chlorosuccinimide (NCS) may offer better selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride. A thorough screening of chlorinating agents is recommended.

  • Solvent Effects: The reaction solvent can influence the selectivity of the chlorination.

    • Solution: Experiment with different solvents to find one that favors the formation of the 6-chloro isomer. Non-polar solvents can sometimes offer better selectivity.

Question 3: We are struggling with the purification of this compound on a larger scale. Column chromatography is not a viable option. What are the alternatives?

Answer: Moving away from chromatography for large-scale purification is essential for a cost-effective and efficient process. Consider the following techniques:

  • Recrystallization: This is often the most effective method for purifying solid compounds at scale.

    • Solution: A systematic solvent screening is crucial to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ensure slow cooling to promote the formation of pure crystals.[1]

  • Distillation: If the product is thermally stable and volatile, fractional distillation under reduced pressure can be an effective purification method.

    • Solution: This is particularly useful for removing non-volatile impurities.[1]

  • Liquid-Liquid Extraction: An optimized aqueous workup can remove many polar and ionic impurities.

    • Solution: Carefully select the extraction solvent and adjust the pH of the aqueous phase to maximize the partitioning of impurities out of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include:

  • Isomeric Byproducts: Such as Methyl 5-chloropyrazine-2-carboxylate or dichlorinated pyrazine species.

  • Unreacted Starting Materials: Residual 6-hydroxypyrazine-2-carboxylic acid or its methyl ester.

  • Over-reaction Products: Formation of di- or tri-chlorinated pyrazines.

  • Aminal Impurities: If ammonia or amines are used in preceding steps, residual amounts can lead to aminal formation.[2]

  • Piperazine Byproducts: Incomplete dehydrogenation during pyrazine ring formation can result in piperazine impurities.[1]

Q2: How can we monitor the progress of the reaction effectively on a large scale?

A2: Real-time reaction monitoring is crucial for process control. While TLC is common in the lab, consider implementing more robust techniques for scale-up:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to monitor the reaction progress and solvent content.

  • In-situ Infrared (IR) or Raman Spectroscopy: These Process Analytical Technologies (PAT) can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety aspects are critical:

  • Exothermic Reactions: Chlorination and some condensation reactions can be highly exothermic. Ensure adequate cooling capacity and a system for controlled reagent addition.

  • Hazardous Reagents: Thionyl chloride, phosphorus oxychloride, and other chlorinating agents are corrosive and toxic. Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated area or a closed system.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reactor is properly vented.

Quantitative Data Summary

The following tables summarize typical reaction parameters for key steps in the synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and equipment.

Table 1: Esterification of 6-Chloropyrazine-2-carboxylic Acid

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Starting Material 6-Chloropyrazine-2-carboxylic Acid6-Chloropyrazine-2-carboxylic Acid
Reagent Methanol, Sulfuric Acid (cat.)Methanol, Thionyl Chloride
Solvent MethanolDichloromethane
Temperature Reflux (65 °C)0 °C to Room Temperature
Reaction Time 4-8 hours6-12 hours
Typical Yield 85-95%80-90%
Purity (crude) >90%>85%

Table 2: Chlorination of Methyl Pyrazine-2-carboxylate

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Starting Material Methyl Pyrazine-2-carboxylateMethyl Pyrazine-2-carboxylate
Reagent N-Chlorosuccinimide (NCS)Sulfuryl Chloride
Solvent AcetonitrileToluene
Temperature 50-60 °C10-20 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 70-80%65-75%
Purity (crude) 80-85%75-80%

Experimental Protocols

Protocol 1: Scale-up Esterification of 6-Chloropyrazine-2-carboxylic Acid

  • Charge a suitable reactor with 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (5-10 volumes).

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Slowly add thionyl chloride (1.2 eq) to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound to a clean, dry reactor.

  • Add a minimal amount of a pre-determined good solvent (e.g., ethyl acetate) to dissolve the crude product at an elevated temperature (e.g., 50-60 °C).

  • Once fully dissolved, slowly add a pre-determined anti-solvent (e.g., heptane) until the solution becomes slightly turbid.

  • Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature with gentle stirring.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolate the purified crystals by filtration and wash with a cold mixture of the recrystallization solvents.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 6-Chloropyrazine-2-carboxylic Acid, Methanol) reaction Esterification Reaction - Catalyst Addition - Temperature Control start->reaction 1. Reaction Setup workup Aqueous Workup - Extraction - Washing reaction->workup 2. Quenching & Extraction crude Crude Product workup->crude recrystallization Recrystallization - Solvent Selection - Controlled Cooling crude->recrystallization 3. Dissolution filtration Filtration & Washing recrystallization->filtration 4. Isolation drying Drying filtration->drying 5. Final Product final_product Pure this compound drying->final_product hplc HPLC Analysis final_product->hplc Purity Check nmr NMR Spectroscopy final_product->nmr Structure Verification

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions issue Low Yield or Purity Issue reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) issue->reaction_conditions starting_materials Check Starting Material Purity issue->starting_materials analytical_data Analyze Impurity Profile (HPLC, GC-MS) issue->analytical_data optimize_reaction Optimize Reaction Parameters reaction_conditions->optimize_reaction change_reagents Screen Different Reagents/Catalysts reaction_conditions->change_reagents purify_sm Purify Starting Materials starting_materials->purify_sm analytical_data->optimize_reaction improve_workup Modify Workup/Purification Protocol analytical_data->improve_workup

Caption: A logical flowchart for troubleshooting common issues in chemical synthesis.

References

Managing reaction exotherms in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the synthesis of pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Which steps in common pyrazine syntheses are known to be exothermic?

A1: Several classical and modern pyrazine synthesis routes contain steps with significant exothermic potential. Key examples include:

  • Staedel-Rugheimer Synthesis: The initial reaction of a 2-haloacetophenone with aqueous or alcoholic ammonia to form the α-amino ketone can be highly exothermic.[1]

  • Gutknecht Synthesis: The nitrosation of a ketone to form an α-oximinoketone is typically performed at low temperatures (0-5 °C) to control the reaction rate and manage heat release.[2]

  • Condensation Reactions: The condensation of 1,2-dicarbonyl compounds with 1,2-diamines can also release a substantial amount of heat, particularly at concentrated conditions.[3]

  • Reactions with Thionyl Chloride: The preparation of pyrazinoyl chloride from pyrazinoic acid using reagents like thionyl chloride is an exothermic process that requires careful control.

Q2: Why is it critical to manage the exotherm during pyrazine synthesis?

A2: Uncontrolled exotherms can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature.[4] This poses several risks:

  • Safety Hazards: Rapid increases in temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, vessel rupture, or explosions.[5]

  • Reduced Yield and Purity: Excessive heat can cause the degradation of starting materials, intermediates, or the final pyrazine product.[6] It can also promote the formation of unwanted side products and dark-colored polymeric materials, complicating purification.[6]

  • Poor Reproducibility: Failure to control the temperature profile makes it difficult to achieve consistent results between batches.

Q3: What are the primary strategies for controlling reaction exotherms in a laboratory setting?

A3: The core strategies involve managing the rate of heat generation and ensuring efficient heat removal.[7][8]

  • Controlled Reagent Addition: Adding the reactive reagent slowly (dropwise) or in portions to the reaction mixture allows the heat to dissipate as it is generated.[7][9]

  • Efficient Cooling: Using an external cooling bath (e.g., ice-water, dry ice-acetone) is essential for absorbing the heat produced by the reaction.

  • Adequate Agitation: Vigorous stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.[8]

  • Reaction Dilution: Performing the reaction in a larger volume of solvent can help absorb the heat generated, although this may increase reaction time.[7]

  • Continuous Monitoring: Always monitor the internal temperature of the reaction with a thermometer to ensure it stays within the desired range.[5]

Troubleshooting Guides

Q4: My reaction temperature is spiking unexpectedly during the addition of ammonia for a Staedel-Rugheimer synthesis. What should I do?

A4: A rapid temperature increase indicates that heat is being generated faster than it is being removed.

  • Immediate Action: Immediately stop the addition of ammonia.[7]

  • Enhance Cooling: Ensure your cooling bath is making good contact with the reaction flask and has sufficient capacity. If using an ice bath, ensure there is enough ice and water to create an efficient slurry.

  • Check Agitation: Verify that the stirring is vigorous and effectively mixing the reagents. Poor mixing can lead to localized concentration and hot spots.[10]

  • Resume with Caution: Once the temperature is stable and back within the target range, resume the addition of ammonia at a much slower rate.

Q5: I am observing a dark brown color and significant byproduct formation in my dicarbonyl-diamine condensation reaction, even though the final yield is reasonable. Could this be an exotherm issue?

A5: Yes, this is a classic sign of poor temperature control. Even if the reaction proceeds to completion, localized overheating can cause degradation and polymerization side reactions, leading to discoloration and impurities.[6]

  • Review Your Protocol: Ensure your procedure includes effective cooling. For gram-scale or larger reactions, simply running the reaction at room temperature without a cooling bath is often insufficient.

  • Implement Pre-Cooling: Cool the reaction vessel containing the diamine solution in an ice bath before starting the dropwise addition of the dicarbonyl compound.[7]

  • Optimize Addition Rate: Slow the rate of addition to allow the cooling system to keep pace with heat generation. Monitor the internal temperature throughout the addition.

Q6: How can I safely scale up a pyrazine synthesis that I know is exothermic?

A6: Scaling up an exothermic reaction is a significant safety challenge because the volume increases by a cube, while the surface area for heat exchange only increases by a square. This makes cooling much less efficient.

  • Process Safety Evaluation: Before scaling up, it is crucial to understand the thermal profile of your reaction. Techniques like Reaction Calorimetry (RC) can precisely measure the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in a worst-case scenario.[8]

  • Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from a batch reactor to a continuous flow reactor is a modern and much safer approach. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal, which virtually eliminates the risk of a thermal runaway.[11][12][13][14]

  • Do Not Scale Linearly: Do not simply multiply all reagent quantities and assume the same procedure will work. The rate of addition will need to be significantly slower, and the cooling capacity of the equipment must be professionally evaluated.

Data Presentation

Table 1: Comparison of Exotherm Management Strategies

StrategyKey AdvantagesKey DisadvantagesBest Suited For
Batch Reactor with Cooling Simple setup, common lab equipment.Inefficient heat transfer at scale, risk of thermal runaway, potential for hot spots.[4][15]Small-scale (mg to low-gram) synthesis, moderately exothermic reactions.
Semi-Batch (Controlled Addition) Better control over heat generation rate than a simple batch process.[10]Still limited by surface-area-to-volume ratio for cooling; reagent accumulation can be a risk.Lab-scale (gram to multi-gram) synthesis of highly exothermic reactions.
Continuous Flow Reactor Superior heat transfer, intrinsically safer, eliminates runaway risk, easy to scale by "numbering up".[11][12][16]Requires specialized equipment (pumps, microreactors), higher initial investment.Highly exothermic or hazardous reactions, process development, and manufacturing scale.

Table 2: Common Laboratory Cooling Baths

Cooling MediumAchievable TemperatureNotes
Ice / Water~0 °CMost common, safe, and inexpensive. Ensure a good slurry for efficient heat transfer.
Ice / Saturated NaCl~ -20 °CProvides lower temperatures than ice/water alone.
Dry Ice / Acetone~ -78 °CStandard for very low-temperature reactions. Use in a well-ventilated area.
Dry Ice / Toluene~ -95 °COffers even lower temperatures for specific applications.

Experimental Protocols

Protocol 1: Exotherm-Controlled Synthesis of an α-Amino Ketone (Staedel-Rugheimer Intermediate)

This protocol outlines the controlled amination of 2-chloroacetophenone as an intermediate step.

  • Setup: Place a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel in a large ice-water bath.

  • Charging: Charge the flask with 2-chloroacetophenone (1 equiv.) dissolved in 100 mL of ethanol. Begin stirring and allow the solution to cool to 0-5 °C.

  • Reagent Addition: Fill the dropping funnel with a 28% aqueous ammonia solution (3 equiv.).

  • Controlled Reaction: Add the ammonia solution dropwise to the stirred ethanol solution over a period of 45-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 10 °C.

  • Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour before allowing it to slowly warm to room temperature.

  • Work-up: Proceed with the subsequent condensation and oxidation steps as required.[1]

Protocol 2: Low-Temperature Nitrosation for Gutknecht Synthesis

This protocol describes the formation of an α-oximino ketone intermediate.

  • Setup: Equip a 500 mL jacketed reactor or a round-bottom flask in a dry ice-acetone bath with a mechanical stirrer and a thermometer.

  • Charging: Dissolve the starting ketone (1 equiv.) in glacial acetic acid and cool the solution to 0 °C.[2]

  • Reagent Preparation: In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in a minimal amount of water.

  • Controlled Reaction: Add the sodium nitrite solution dropwise to the vigorously stirred ketone solution. Maintain the internal reaction temperature between 0-5 °C throughout the addition. A color change is typically observed.

  • Completion: Once the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes before proceeding with work-up and reduction to the α-amino ketone.[2]

Visualizations

Exotherm_Troubleshooting start Problem: Uncontrolled Exotherm q1 Is the temperature rising rapidly? start->q1 a1_yes Immediately STOP reagent addition. q1->a1_yes Yes q1_no Problem: Byproducts / Discoloration q1->q1_no No q2 Is cooling system adequate and active? a1_yes->q2 a2_no Enhance Cooling: - Add more ice/coolant - Ensure good contact - Use a colder bath q2->a2_no No a3_no Increase Stirring Rate: - Ensure vortex is visible - Check for solids buildup q2->a3_no Yes q3 Is stirring vigorous and effective? a2_no->q3 q3->a3_no No a4_stabilized Temperature Stabilized. Resume addition at MUCH SLOWER rate. q3->a4_stabilized Yes a3_no->a4_stabilized q4 Was the reaction pre-cooled before addition? q1_no->q4 a4_no Modify Protocol: - Cool reagents before mixing - Maintain cooling bath  throughout addition q4->a4_no No q5 Was the addition rate monitored via temperature? q4->q5 Yes a4_no->q5 a5_no Modify Protocol: - Add reagent dropwise - Use an addition funnel - Monitor internal temp. q5->a5_no No end_good Outcome: Improved Purity & Safety q5->end_good Yes a5_no->end_good

Caption: Troubleshooting workflow for managing exothermic events in pyrazine synthesis.

Experimental_Setup Setup for Controlled Exothermic Reaction cluster_0 cooling_bath Cooling Bath (e.g., Ice/Water) flask Reaction Flask stirrer Mechanical Stirrer stirrer_shaft stirrer->stirrer_shaft thermometer Thermometer thermometer_probe thermometer->thermometer_probe funnel Addition Funnel (Reagent B) funnel_stem funnel->funnel_stem Dropwise Addition flask_content Solvent + Reagent A stir_bar Stir Bar

Caption: Recommended laboratory setup for controlling reaction exotherms in batch synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC-MS Analysis for Purity Assessment of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of Methyl 6-chloropyrazine-2-carboxylate. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute.

Introduction to Purity Assessment

This compound is a vital building block in organic synthesis. Ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity for the separation, identification, and quantification of the main compound and any potential impurities.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing a robust method for purity analysis.

Experimental Protocol: HPLC-MS

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation of pyrazine derivatives.[1]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (a broader range like 200-400 nm can be used for initial assessment).[2]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for pyrazine derivatives.[1][3]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Data Presentation: HPLC-MS

The quantitative data obtained from the HPLC-MS analysis should be summarized as follows:

CompoundRetention Time (min)[M+H]⁺ (m/z)Area (%)
This compounde.g., 5.2173.0>99.0
Impurity Ae.g., 3.8e.g., 159.0<0.1
Impurity Be.g., 6.1e.g., 187.0<0.1

Note: The retention times and m/z values are hypothetical and will need to be determined experimentally.

Visualization of the HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.22 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation Ionization ESI (+) Separation->Ionization Analysis Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Purity Calculation Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for HPLC-MS purity analysis.

Comparison with Alternative Analytical Methods

While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

Comparison Table: HPLC-MS vs. GC-MS

FeatureHPLC-MSGC-MS
Analyte Scope Wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds.
Sensitivity High (picogram to femtogram range).Very high (femtogram to attogram range).
Sample Throughput Moderate.Generally faster run times than HPLC.
Matrix Effects Prone to ion suppression or enhancement.Less susceptible to matrix effects.
Instrumentation More complex and expensive.Simpler and less expensive than HPLC-MS.
Key Advantage Versatility for a broad range of compounds.Excellent for resolving isomers and analyzing volatile impurities.[4]
Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocol: ¹H-NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.

Comparison Table: HPLC-MS vs. NMR

FeatureHPLC-MSNMR Spectroscopy
Primary Use Separation and quantification of impurities.Structural confirmation and absolute quantification (qNMR).
Sensitivity High.Lower sensitivity, requires more sample.
Quantitative Accuracy Requires a reference standard for each impurity for accurate quantification.Can provide absolute quantification against a single standard.
Information Provided Retention time and mass-to-charge ratio.Detailed structural information about the molecule and impurities.[5]
Key Advantage Excellent for detecting and identifying unknown impurities at low levels.Provides unambiguous structural confirmation and accurate quantification without the need for specific impurity standards.
Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the stage of drug development and the specific question being addressed.

Analytical_Techniques cluster_screening Initial Screening & Identification cluster_confirmation Structural Confirmation cluster_quantification Purity Quantification cluster_release Routine Quality Control HPLC_MS HPLC-MS NMR NMR Spectroscopy HPLC_MS->NMR Identify Unknowns HPLC_UV HPLC-UV HPLC_MS->HPLC_UV Method Development GC_MS GC-MS GC_MS->NMR Identify Volatile Unknowns qNMR qNMR NMR->qNMR Confirm Structure Validated_HPLC Validated HPLC Method HPLC_UV->Validated_HPLC Routine Analysis qNMR->Validated_HPLC Reference Standard Qualification

Caption: Interrelation of analytical techniques in purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, HPLC-MS stands out as a highly effective and versatile primary technique. It provides excellent sensitivity for the detection of trace impurities and delivers mass information for their identification. While GC-MS and NMR offer complementary information and are valuable for specific applications such as analyzing volatile impurities or providing absolute quantification, a well-validated HPLC-MS method is often the cornerstone of quality control for this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of Methyl 6-chloropyrazine-2-carboxylate and Other Halopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halopyrazines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The reactivity of the halogen substituent on the pyrazine ring is a critical parameter that dictates the synthetic strategy. This guide provides an objective comparison of the reactivity of Methyl 6-chloropyrazine-2-carboxylate with its bromo- and iodo-analogs in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

General Principles of Reactivity

The reactivity of halopyrazines is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrazine ring.

In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl. This is attributed to the decreasing strength of the C-X bond down the group, making it easier for the palladium catalyst to insert into the C-I bond compared to the C-Br or C-Cl bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with fluoro or chloro substituents being more reactive than bromo or iodo substituents. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen (like chlorine) polarizes the C-X bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Comparative Data for Suzuki-Miyaura Coupling

Halogen (X) in Methyl 6-X-pyrazine-2-carboxylateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Cl4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~75
Br4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O806>90
I4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂ORT4>95

Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[2][3]

Comparative Data for Buchwald-Hartwig Amination

Halogen (X) in Methyl 6-X-pyrazine-2-carboxylateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ClPiperidinePd₂(dba)₃ / XantphosNaOt-BuToluene11024~60
BrPiperidinePd₂(dba)₃ / XantphosNaOt-BuToluene908>85
IPiperidinePd₂(dba)₃ / XantphosNaOt-BuTolueneRT6>90

Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

In a glovebox, a reaction tube is charged with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) and piperidine (1.2 mmol) are added. The tube is sealed and heated at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the aminated product.[4]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(X)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L->Ar-NR2 HNR2 HNR2 HNR2->Ar-Pd(II)(NR2)L Base Base Base->Ar-Pd(II)(NR2)L

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Comparative Data for Sonogashira Coupling

Halogen (X) in Methyl 6-X-pyrazine-2-carboxylateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ClTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10012~50
BrTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF604>80
ITrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT2>90

Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Sonogashira Coupling of this compound

A mixture of this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a mixture of DMF (8 mL) and triethylamine (2 mL) is degassed with argon. Trimethylsilylacetylene (1.5 mmol) is then added, and the mixture is heated at 100 °C for 12 hours. After cooling, the reaction mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination Cu-C≡CR->Ar-Pd(II)(C≡CR)L2 from Cu Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR

Sonogashira Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a common method for introducing heteroatom nucleophiles onto the pyrazine ring.[6][7]

Comparative Data for Nucleophilic Aromatic Substitution with Morpholine

| Halogen (X) in Methyl 6-X-pyrazine-2-carboxylate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cl | Morpholine | K₂CO₃ | DMSO | 120 | 6 | >90 | | Br | Morpholine | K₂CO₃ | DMSO | 120 | 12 | ~70 | | I | Morpholine | K₂CO₃ | DMSO | 120 | 24 | ~40 |

Note: The yields are representative and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Morpholine

To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to 120 °C for 6 hours. After cooling to room temperature, the mixture is poured into ice water (50 mL) and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.

SNAr_Mechanism Aryl-Cl Aryl-Cl Meisenheimer_Complex [Aryl(Cl)(Nu)]⁻ (Meisenheimer Complex) Aryl-Cl->Meisenheimer_Complex Nucleophilic Attack Aryl-Nu Aryl-Nu Meisenheimer_Complex->Aryl-Nu Elimination of Leaving Group Cl- Cl- Meisenheimer_Complex->Cl- Nu- Nu- Nu-->Meisenheimer_Complex

SNAr Reaction Mechanism

Conclusion

The reactivity of this compound and its halogenated analogs is highly dependent on the nature of the intended transformation. For palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives are generally more reactive, allowing for milder reaction conditions and higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative often exhibits superior reactivity. This guide provides a framework for researchers to select the appropriate starting material and reaction conditions based on these established reactivity principles. The provided protocols serve as a starting point for the synthesis of diverse pyrazine derivatives, and optimization may be necessary for specific substrates and applications.

References

Biological activity screening of novel compounds derived from Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is being explored through the chemical modification of Methyl 6-chloropyrazine-2-carboxylate, leading to the synthesis of novel compounds with promising anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of these new derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective therapeutic agents.

This publication delves into the biological screening of novel compounds synthesized from this compound. The focus is on their anticancer and antimicrobial efficacy, with quantitative data presented to allow for a direct comparison of their potency. Detailed experimental protocols for the key biological assays are also provided to ensure reproducibility and facilitate further research.

Anticancer Activity: Targeting Key Cellular Pathways

A series of novel N-substituted 6-chloropyrazine-2-carboxamides and other derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically assessed using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel pyrazine derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound. For comparison, data for established anticancer drugs are included where available.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PZ-1 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamideNCI-H52026.69Doxorubicin-
SNU-161.88Doxorubicin-
KMS-113.02Doxorubicin-
SW-7802.34Doxorubicin-
MDA-MB-45312.58Doxorubicin-
PZ-2 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideCHO>100Doxorubicin-
CaCo-2>100Doxorubicin-
PZ-3 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidCHO>100Doxorubicin-
CaCo-2>100Doxorubicin-

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. CHO: Chinese Hamster Ovary cells; CaCo-2: Human colorectal adenocarcinoma cells.

Signaling Pathways in Anticancer Activity

Several pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in various cancers.[1][2] The inhibition of the FGFR signaling cascade, including the downstream MAPK, AKT, and PLCγ pathways, is a promising strategy for cancer therapy.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Differentiation, Migration ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes PLCg->Cell_Processes PZ_Inhibitor Pyrazine Derivative (e.g., PZ-1) PZ_Inhibitor->FGFR Inhibition

Figure 1. Simplified diagram of the FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Antimicrobial Activity: A New Generation of Antibacterial Agents

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, particularly against mycobacterial strains. Their efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Antimicrobial Potency

The following table presents the MIC values of selected novel pyrazine derivatives against various bacterial strains. A lower MIC value indicates greater antimicrobial activity.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
PZ-4 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv1.56Isoniazid-
Mycobacterium kansasii12.5Isoniazid-
Mycobacterium avium12.5Isoniazid-
PZ-5 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidMycobacterium tuberculosis H37Rv3.13Isoniazid-
PZ-6 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv1.56Pyrazinamide20
PZ-7 3,5-bis-Trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosis72% inhibition--
PZ-8 3-Methylphenyl amide of 6-chloropyrazine-2-carboxylic acidTrichophyton mentagrophytes31.25-500--

MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action

The exact mechanism of action for many of these novel derivatives is still under investigation. However, the well-established antitubercular drug, pyrazinamide, a structural analog, provides valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[3][4] Pyrazinoic acid is believed to disrupt the membrane potential and energy production of Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[4][5] It may also inhibit fatty acid synthase I, an enzyme crucial for the synthesis of the mycobacterial cell wall.[3][4]

Pyrazinamide_MOA cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA_prodrug Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) PZA_prodrug->Pyrazinamidase Uptake & Conversion PZA_active Pyrazinoic Acid (Active Drug) Membrane Cell Membrane PZA_active->Membrane Disrupts Membrane Potential & Energy Production FAS1 Fatty Acid Synthase I PZA_active->FAS1 Inhibits Fatty Acid Synthesis Pyrazinamidase->PZA_active Cell_Death Bacterial Cell Death Membrane->Cell_Death FAS1->Cell_Death MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compounds Add varying concentrations of novel pyrazine derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of novel pyrazine derivatives in broth start->prepare_dilutions dispense Dispense dilutions into a 96-well microplate prepare_dilutions->dispense inoculate Inoculate each well with a standardized bacterial suspension dispense->inoculate incubate Incubate the microplate under appropriate conditions inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Spectroscopic comparison of synthesized versus commercially available Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative spectroscopic analysis of laboratory-synthesized Methyl 6-chloropyrazine-2-carboxylate against its commercially available counterparts. By examining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a detailed framework for verifying the identity and purity of this critical building block.

This comparison relies on predicted spectroscopic data for the synthesized compound, based on established principles of organic chemistry and spectroscopy, alongside typical data that would be expected from a commercial source's Certificate of Analysis.

Data Presentation: A Head-to-Head Spectroscopic Comparison

The following tables summarize the expected and typically observed spectroscopic data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Parameter Synthesized (Predicted) Commercial (Typical)
Chemical Shift (δ)9.05 ppm (s, 1H), 8.75 ppm (s, 1H), 4.05 ppm (s, 3H)Conforms to structure
MultiplicitySinglet, Singlet, Singlet-
Integration1H, 1H, 3H-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Parameter Synthesized (Predicted) Commercial (Typical)
Chemical Shift (δ)164.5, 153.0, 147.5, 145.0, 143.0, 53.5Conforms to structure

Table 3: IR Spectroscopy Data

Parameter Synthesized (Predicted) Commercial (Typical)
Vibrational Frequency (cm⁻¹)~3100-3000 (C-H, aromatic), ~1730 (C=O, ester), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~850 (C-Cl)Conforms to reference spectrum

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Parameter Synthesized (Predicted) Commercial (Typical)
Molecular Ion (M⁺)m/z 172/174 (due to ³⁵Cl/³⁷Cl isotopes)Conforms to molecular weight
Key Fragmentsm/z 141/143 ([M-OCH₃]⁺), 113/115 ([M-COOCH₃]⁺)-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures for the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (either synthesized or commercial) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a 2-second relaxation delay, and an acquisition time of 1.5 seconds are used. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Reactants 6-Chloropyrazine-2-carboxylic acid + Methanol Reaction Esterification (e.g., Fischer-Speier) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Synthesized Product Purification->Pure_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_samples Samples cluster_analysis Spectroscopic Techniques Synthesized Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR IR IR Spectroscopy Synthesized->IR MS Mass Spectrometry Synthesized->MS Commercial Commercial Product Commercial->NMR Commercial->IR Commercial->MS Data_Comparison Data Comparison and Structural Verification NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: The workflow for the comparative spectroscopic analysis of synthesized and commercial samples.

A Comparative Guide to the Analytical Quantification of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Methyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of the antiviral drug Favipiravir. The selection of a robust and reliable analytical method is critical for ensuring the quality and purity of this compound in pharmaceutical development and manufacturing. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on published experimental data for structurally related compounds and active pharmaceutical ingredients.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the key validation parameters for the analytical methods discussed, providing a clear comparison of their performance characteristics. Data has been compiled from validated methods for the parent compound, Favipiravir, and its impurities, which are directly applicable to the analysis of its intermediate, this compound.

Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters

ParameterHPLC MethodUPLC-MS/MS Method
Linearity Range 10-150 µg/mL0.5–100 μg/ml
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.6 - 106.2%Within 15% of nominal
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) Not explicitly stated for intermediateNot explicitly stated for intermediate
Limit of Quantification (LOQ) Not explicitly stated for intermediate0.5 µg/ml

Table 2: GC-MS Method Validation Parameters

ParameterGC-MS Method (with derivatization)
Linearity Range 0.01–10 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) Not explicitly stated
Precision (% RSD) < 10% (inter-day), < 5% (intra-day)
Limit of Detection (LOD) 0.001-0.0026 μg mL−1
Limit of Quantification (LOQ) 0.003-0.0086 μg mL−1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for related compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Inert sustain AQ‐C18, 250 × 4.6 mm, 5‐μm particle size.[1]

  • Mobile Phase :

    • Mobile Phase A: A mixture of KH2PO4 buffer (pH 2.5) and acetonitrile in a 98:2 (v/v) ratio.[1]

    • Mobile Phase B: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.[1]

  • Flow Rate : 0.7 mL/min.[1]

  • Detection Wavelength : 210 nm.[1]

  • Injection Volume : 20 µL.[1]

  • Column Temperature : 33°C.[1]

  • Standard Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.

  • Sample Preparation : The sample containing this compound is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, especially in complex matrices.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 μm).[2]

  • Mobile Phase : A gradient of water and methanol, each containing 0.05% formic acid.[2]

  • Flow Rate : 0.25 ml/min.[3]

  • Ionization Mode : Electrospray ionization (ESI) in positive and negative ion modes.[2]

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • Standard Preparation : Stock solutions are prepared in a suitable solvent and serially diluted to create calibration standards and quality control samples.

  • Sample Preparation : A simple protein precipitation with acetonitrile is used for plasma samples.[2] For other samples, dissolution in a suitable solvent followed by filtration is appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Derivatization Agent : N, O-bis (trimethylsilyl) trifluoroacetamide (BSTFA).

  • Column : A non-polar capillary column such as a DB-1 or ZB-5MS is suitable.

  • Injector : Splitless mode at 270°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.

  • Mass Spectrometer :

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Standard Preparation : Standards are prepared in a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Preparation : The sample is dissolved in a suitable solvent, and the derivatizing agent is added. The mixture is heated to ensure complete derivatization before injection into the GC-MS. For complex matrices, a prior extraction step such as fabric phase sorptive extraction (FPSE) can be employed.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (210 nm) F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification I->J

Caption: Experimental Workflow for HPLC Analysis.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions B Serial Dilution A->B D Inject into UPLC B->D C Sample Dissolution/Extraction C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) F->G H MRM Data Acquisition G->H I Peak Area Integration H->I J Concentration Calculation I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample/Standard B Add Derivatizing Agent (BSTFA) A->B C Heat to Derivatize B->C D Inject into GC C->D E Separation on Capillary Column D->E F Electron Ionization (EI) E->F G Mass Spectrometry (MS) F->G H SIM Data Acquisition G->H I Peak Integration H->I J Quantification I->J

References

Comparative study of different catalysts for cross-coupling reactions of Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloropyrazine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its functionalization through cross-coupling reactions is a critical step in the development of novel therapeutics. The choice of catalyst for these reactions significantly impacts yield, reaction efficiency, and overall cost-effectiveness. This guide provides a comparative analysis of different catalysts employed in the cross-coupling of this compound, supported by experimental data to aid in catalyst selection and optimization.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, several types of palladium-catalyzed cross-coupling reactions are particularly relevant, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Stille, Heck, and Negishi reactions. The efficiency of these transformations is highly dependent on the palladium source, the nature of the ancillary ligand, the base, and the solvent system.

Comparative Performance of Catalysts

The following tables summarize the performance of various catalytic systems in the cross-coupling reactions of this compound and related chloropyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide. For chloropyrazines, the choice of a suitable palladium catalyst is crucial for achieving high yields.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chloropyrazines

Catalyst / LigandCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Biphenyl boronic acidCs₂CO₃---85-100[1]
Pd(dppb)Cl₂Aryl boronic acids----Good to Excellent[1]
Pd₂(dba)₃2-amino-5-pyrimidylboronic acid--Reflux2472 (for iodopyrazine)[1]
Pd(PPh₃)₄2-pivaloylaminophenyl boronic acid--RT-53[1]
Novel Pd(II) ONO pincer complexesVarious arylboronic acids-H₂O/Toluene--Superior activity[2]

Note: Specific data for this compound was limited in the searched literature; the table includes data for other chloropyrazines to provide a relevant comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] The choice of ligand is critical in this reaction.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloroarenes

Catalyst / LigandAmineBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / X-Phosn-octylamine---0.00582 (for chloropyrazine)[1]
Pd₂(dba)₃ / t-BuXPhosBenzophenone imineCs₂CO₃Toluene--High[3]
[Pd(allyl)Cl]₂ / t-BuXPhosSecondary aminest-BuONaToluene-0.5 [Pd], 2 LigandHigh[4]
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

Table 3: Catalysts for Sonogashira Coupling of Chloroarenes

CatalystCo-catalystAlkyneBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuITerminal AlkynesAmine-RTModerate to Excellent[6]
[Pd(allyl)Cl]₂/PPh₃-Phenylacetylene---Quantitative (for chloropyrazine)[1]

Note: The data provided is for general chloroarenes or chloropyrazine due to the limited availability of specific data for this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for key cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the chloropyrazine derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere, the chloropyrazine derivative (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.) are added. A dry, degassed solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the reaction is complete. The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Sonogashira Coupling

A mixture of the chloropyrazine derivative (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is degassed and stirred under an inert atmosphere. The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the catalytic cycles of the reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Add Chloropyrazine, Amine, Catalyst, Ligand, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate catalyst system is paramount for the successful cross-coupling of this compound. While palladium-based catalysts are generally effective, the choice of ligand and reaction conditions must be carefully optimized for each specific transformation. The data presented in this guide, though partly based on related chloropyrazine derivatives due to a lack of extensive literature on the specific title compound, offers a valuable starting point for researchers in the field. Further systematic studies on this compound are warranted to develop more efficient and selective catalytic systems for the synthesis of novel, high-value pharmaceutical intermediates.

References

In vitro evaluation of the efficacy of Methyl 6-chloropyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of 6-chloropyrazine-2-carboxamide derivatives. Due to a lack of extensive comparative studies on Methyl 6-chloropyrazine-2-carboxylate derivatives, this document focuses on a closely related series of compounds derived from 6-chloropyrazine-2-carboxylic acid. The experimental data and methodologies presented herein are compiled from published research on pyrazine derivatives and serve as a valuable resource for the evaluation of this chemical class. Pyrazine and its derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Efficacy of 6-Chloropyrazine-2-Carboxamide Derivatives

The in vitro biological activities of synthesized 6-chloropyrazine-2-carboxamide derivatives are summarized below. The primary focus of the available research has been on their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Antimicrobial Activity

While extensive quantitative comparative data from a single study is limited, molecular docking studies have been employed to predict the bioactivity of 6-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis. The docking scores, which indicate the binding affinity to the InhA enzyme (a key target for anti-TB drugs), are presented in Table 1. A lower rerank score suggests a better binding affinity.

Compound IDDerivativeRerank Score
1a 6-chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide-77.34
1b 6-chloro-N-cycloheptylpyrazine-2-carboxamide-79.12
1c 6-chloro-N-octylpyrazine-2-carboxamide-85.67
Table 1: Molecular Docking Scores of 6-Chloropyrazine-2-Carboxamide Derivatives against M. tuberculosis InhA.

Based on these in silico results, compound 1c (6-chloro-N-octylpyrazine-2-carboxamide) is predicted to have the best bioactivity against Mycobacterium tuberculosis due to its superior binding affinity to the InhA protein.[1][2]

For illustrative purposes, Table 2 presents antimicrobial data from a study on other pyrazine-2-carboxylic acid derivatives, showcasing how such data is typically presented.

Compound IDE. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)B. subtilis (MIC in µg/mL)S. aureus (MIC in µg/mL)C. albicans (MIC in µg/mL)
P3 50>100505025
P4 505050503.125
P6 >10025505012.5
P7 5025505012.5
P9 5025505012.5
P10 >1002550503.125
Table 2: Example of In Vitro Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis and in vitro evaluation of pyrazine carboxamide derivatives, based on established methods.

Synthesis of 6-Chloropyrazine-2-Carboxamide Derivatives (1a-c)

The synthesis of 6-chloropyrazine-2-carboxamide derivatives involves the amidation of 6-chloropyrazine-2-carboxylic acid.[1][2]

  • Activation of Carboxylic Acid: 6-chloropyrazine-2-carboxylic acid is reacted with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride (TCBC) in tetrahydrofuran (THF) at room temperature to form a mixed anhydride.

  • Amidation: The resulting mixed anhydride is then treated with 4-dimethylaminopyridine (DMAP) and the corresponding amine (e.g., p-ethylaniline, cycloheptylamine, or n-octylamine).

  • Reaction Conditions: The reaction mixture is heated at 50-55 °C for 1 hour.

  • Purification: After cooling, the mixture is filtered and the product is extracted with dichloromethane. The organic layer is washed sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water. The solvent is then evaporated, and the crude product is purified by chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizations

The following diagrams illustrate the synthesis workflow and a potential signaling pathway that could be investigated for these compounds.

Synthesis_Workflow start 6-Chloropyrazine-2- carboxylic Acid reagents1 TEA, TCBC in THF start->reagents1 Activation intermediate Mixed Anhydride Intermediate reagents1->intermediate reagents2 Amine (R-NH2), DMAP intermediate->reagents2 Amidation product 6-Chloropyrazine-2- carboxamide Derivative reagents2->product purification Purification (Chromatography) product->purification final_product Pure Derivative purification->final_product

Caption: General workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.

Signaling_Pathway drug Pyrazine Derivative target Bacterial Enzyme (e.g., InhA) drug->target inhibition Inhibition pathway Fatty Acid Synthesis target->pathway effect Disruption of Cell Wall Synthesis pathway->effect outcome Bacterial Cell Death effect->outcome

Caption: Postulated mechanism of action for antimicrobial pyrazine derivatives targeting InhA.

References

Benchmarking new synthetic routes to pyrazines against existing methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and novel synthetic methodologies for pyrazine derivatives, a critical scaffold in pharmaceuticals, flavor chemistry, and materials science. The following sections detail quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable synthetic route for their specific applications.

Overview of Synthetic Strategies

The synthesis of the pyrazine core has evolved from classical condensation reactions to modern, more efficient catalytic systems. This guide benchmarks the following prominent methods:

  • Traditional Methods:

    • Staedel–Rugheimer Pyrazine Synthesis

    • Gutknecht Pyrazine Synthesis

  • Modern Catalytic Methods:

    • Manganese-Catalyzed Dehydrogenative Coupling

    • Iron-Catalyzed C-H Functionalization

  • Green and Biomimetic Approaches:

    • One-Pot Condensation of 1,2-Diketones and 1,2-Diamines

    • Biomimetic Dimerization of α-Amino Aldehydes

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of each synthetic route based on reported yields and reaction conditions. It is important to note that these values are sourced from various studies and may not represent a direct comparative analysis under identical conditions.

Table 1: Comparison of Pyrazine Synthesis Methods

MethodKey FeaturesTypical YieldsReaction ConditionsSubstrate Scope
Staedel–Rugheimer Synthesis Self-condensation of α-amino ketones from α-haloketones and ammonia.[1][2]ModerateOften requires heating and subsequent oxidation.[3]Primarily for symmetrical pyrazines.
Gutknecht Synthesis Self-condensation of α-amino ketones generated in situ from α-oximino ketones.[4][5]Moderate to GoodMulti-step process involving nitrosation, reduction, and condensation/oxidation.[3]Versatile for substituted pyrazines.[5]
Manganese-Catalyzed Dehydrogenative Coupling Self-coupling of 2-amino alcohols.[6][7]30-95%[7]Requires a manganese pincer complex catalyst and a base at elevated temperatures (e.g., 150 °C).[6]Good for 2,5-disubstituted symmetrical pyrazines.[6]
Iron-Catalyzed C-H Functionalization Direct arylation of the pyrazine C-H bond with organoboron species.[8][9]Up to 86%Requires an iron catalyst, an oxidant, and a phase-transfer catalyst.[10]Applicable to various electron-deficient heterocycles.[8]
Green One-Pot Synthesis Direct condensation of 1,2-diketones with 1,2-diamines.[11][12]High to ExcellentRoom temperature, aqueous methanol, catalyzed by a base like t-BuOK.[11]Broad, including structurally diverse dicarbonyls and diamines.[11]
Biomimetic Synthesis Dimerization of α-amino aldehydes derived from amino acids.[13][14]41-73%[10]One-pot hydrogenolysis, dimerization, and oxidation.[13][15]Synthesis of 2,5-disubstituted pyrazine natural products.[13]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Staedel–Rugheimer Pyrazine Synthesis: Synthesis of 2,5-Diphenylpyrazine

This protocol is an illustrative example of the Staedel–Rugheimer synthesis.[3]

  • Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature or with gentle heating.

  • Self-Condensation: The resulting α-aminoacetophenone solution will begin to condense. This can be facilitated by continued heating.

  • Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[3]

  • Purification: The crude pyrazine product is purified by recrystallization or distillation.

Gutknecht Pyrazine Synthesis: General Procedure

This is a general protocol for the Gutknecht synthesis.[3][4]

  • Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) to form the α-oximino ketone.

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone using a reducing agent such as zinc in acetic acid or through catalytic hydrogenation.[3]

  • Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is then oxidized to the pyrazine derivative using air or a mild oxidizing agent.[4]

  • Purification: The final product is purified by distillation or column chromatography.

Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols

This protocol describes the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols.[6][16]

  • Reaction Setup: In a glovebox, combine the β-amino alcohol (0.5 mmol), a manganese pincer complex catalyst (2 mol%), and potassium hydride (3 mol%) in toluene (2 mL) in a sealed tube.

  • Reaction: Heat the reaction mixture at 150 °C for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction with wet ether. Filter the mixture through Celite and wash with ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Table 2: Examples of Manganese-Catalyzed Pyrazine Synthesis [6]

β-Amino AlcoholProductYield (%)
2-Amino-1-phenylethanol2,5-Diphenylpyrazine99
2-Amino-4-methylpentan-1-ol2,5-Diisobutylpyrazine80
2-Amino-1-hexanol2,5-Dibutylpyrazine65
2-Amino-1-pentanol2,5-Dipropylpyrazine95
2-Aminobutan-1-ol2,5-Diethylpyrazine40
2-Aminopropan-1-ol2,5-Dimethylpyrazine45
Iron-Catalyzed C-H Arylation of Pyrazines

This protocol outlines the direct C-H arylation of pyrazine with arylboronic acids.[10]

  • Reaction Setup: To a mixture of pyrazine (1.0 equiv), arylboronic acid (2.0 equiv), iron(II) acetylacetonate (20 mol%), and tetrabutylammonium bromide (TBAB, 1.0 equiv) in a 1:1 mixture of dichloromethane and water, add potassium persulfate (K₂S₂O₈, 2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature for the specified time.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Greener One-Pot Synthesis from 1,2-Diketones and 1,2-Diamines

This environmentally benign protocol describes the synthesis of pyrazine derivatives at room temperature.[11]

  • Reaction Setup: Dissolve the 1,2-diketone (1 mmol) and 1,2-diamine (2 mmol) in aqueous methanol.

  • Catalysis: Add a catalytic amount of potassium tert-butoxide (t-BuOK).

  • Reaction: Stir the reaction mixture at room temperature for 5 to 10 hours.[12]

  • Purification: Purify the product by column chromatography.

Biomimetic Synthesis of 2,5-Disubstituted Pyrazines

This protocol details a one-pot synthesis of pyrazine alkaloids from α-amino aldehydes.[13][15]

  • Generation of α-Amino Aldehyde: Subject a Cbz-protected α-amino aldehyde to hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂) under a hydrogen atmosphere in a suitable solvent mixture (e.g., dioxane/methanol/acetic acid).[15]

  • Dimerization and Oxidation: The in situ generated α-amino aldehyde undergoes spontaneous dimerization to a dihydropyrazine intermediate, which is subsequently oxidized by air to the corresponding 2,5-disubstituted pyrazine.

  • Purification: The reaction mixture is filtered, concentrated, and the residue is purified by chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in pyrazine synthesis.

G General Workflow for Pyrazine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Product α-Haloketone + NH3 α-Haloketone + NH3 Condensation/Oxidation Condensation/Oxidation α-Haloketone + NH3->Condensation/Oxidation α-Oximino Ketone α-Oximino Ketone Reduction/Condensation/Oxidation Reduction/Condensation/Oxidation α-Oximino Ketone->Reduction/Condensation/Oxidation 2-Amino Alcohol 2-Amino Alcohol Dehydrogenative Coupling Dehydrogenative Coupling 2-Amino Alcohol->Dehydrogenative Coupling Pyrazine + Organoboron Pyrazine + Organoboron C-H Functionalization C-H Functionalization Pyrazine + Organoboron->C-H Functionalization 1,2-Diketone + 1,2-Diamine 1,2-Diketone + 1,2-Diamine One-Pot Condensation One-Pot Condensation 1,2-Diketone + 1,2-Diamine->One-Pot Condensation α-Amino Aldehyde α-Amino Aldehyde Dimerization/Oxidation Dimerization/Oxidation α-Amino Aldehyde->Dimerization/Oxidation Pyrazine Derivative Pyrazine Derivative Condensation/Oxidation->Pyrazine Derivative Reduction/Condensation/Oxidation->Pyrazine Derivative Dehydrogenative Coupling->Pyrazine Derivative C-H Functionalization->Pyrazine Derivative One-Pot Condensation->Pyrazine Derivative Dimerization/Oxidation->Pyrazine Derivative

Caption: A generalized workflow for pyrazine synthesis.

G Decision Tree for Selecting a Pyrazine Synthesis Method Target Pyrazine Target Pyrazine Symmetrical? Symmetrical? Target Pyrazine->Symmetrical? Yes Unsymmetrical? Unsymmetrical? Target Pyrazine->Unsymmetrical? No Green Chemistry Priority? Green Chemistry Priority? Target Pyrazine->Green Chemistry Priority? Considerations Natural Product Synthesis? Natural Product Synthesis? Target Pyrazine->Natural Product Synthesis? Application Staedel-Rugheimer Staedel-Rugheimer Symmetrical?->Staedel-Rugheimer Classical Mn-Catalyzed Mn-Catalyzed Symmetrical?->Mn-Catalyzed Modern High Yield Critical? High Yield Critical? Unsymmetrical?->High Yield Critical? Gutknecht Gutknecht Unsymmetrical?->Gutknecht Classical Iron-Catalyzed Iron-Catalyzed Unsymmetrical?->Iron-Catalyzed Modern Green One-Pot Green One-Pot High Yield Critical?->Green One-Pot Yes Consider others Consider others High Yield Critical?->Consider others No Green Chemistry Priority?->Green One-Pot Yes Biomimetic Synthesis Biomimetic Synthesis Natural Product Synthesis?->Biomimetic Synthesis Yes

Caption: A decision tree for pyrazine synthesis method selection.

References

Navigating Nucleophilic Aromatic Substitution on Pyrazine Scaffolds: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds hinges on a deep understanding of reaction kinetics. The substitution of chlorine in Methyl 6-chloropyrazine-2-carboxylate is a critical transformation for accessing a diverse range of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the factors influencing the reaction kinetics of this nucleophilic aromatic substitution (SNAr), drawing upon experimental data from analogous heterocyclic systems to illuminate the principles governing reactivity.

Comparative Analysis of Nucleophile Reactivity

The choice of nucleophile is a paramount factor in determining the rate of a nucleophilic aromatic substitution reaction. Studies on analogous chloro-heterocyclic systems, such as 2-chloropyrimidine, provide valuable insights into the relative reactivity of various nucleophiles.

Table 1: Comparison of Second-Order Rate Constants for the Substitution of Chlorine on 2-Chloropyrimidine with Various Nucleophiles in Ethanol. [1]

Nucleophile Temperature (°C) Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Hydroxide (OH⁻) 50 9.64 x 10⁻³
Dimethylamine 50 1.12 x 10⁻³
Piperidine 50 7.94 x 10⁻⁴
Methylamine 50 3.16 x 10⁻⁴

| Diethylamine | 50 | 1.00 x 10⁻⁴ |

Disclaimer: The data presented is for 2-chloropyrimidine and serves as a proxy to illustrate the general reactivity trends of nucleophiles in SNAr reactions on nitrogen-containing heterocyles.

The data clearly indicates that anionic nucleophiles like the hydroxide ion are significantly more reactive than neutral amine nucleophiles. Among the amines, less sterically hindered secondary amines (dimethylamine, piperidine) tend to react faster than primary amines (methylamine), which in turn are more reactive than more sterically hindered secondary amines (diethylamine). This trend underscores the dual influence of nucleophilicity and steric hindrance on the reaction rate.

Furthermore, studies on other chloroazines have demonstrated the exceptionally high reactivity of sulfur-based nucleophiles. For instance, the reaction of atrazine (a triazine derivative) with polysulfides exhibits second-order rate constants that are several orders of magnitude greater than with other nucleophiles, highlighting the potential of thiols and their conjugate bases as potent nucleophiles in these transformations.[2][3]

The Influence of the Pyrazine Ring and Substituents

The pyrazine ring itself is electron-deficient due to the presence of two nitrogen atoms, which inherently activates it towards nucleophilic attack. This is in contrast to benzene, which requires strong electron-withdrawing groups to undergo SNAr reactions. It has been noted that 2-chloropyrimidine is approximately 100 times more reactive than 2-chloropyrazine, indicating that the arrangement and number of nitrogen atoms within the heterocyclic system play a crucial role in determining the electrophilicity of the carbon atom bearing the leaving group.[4]

Substituents on the pyrazine ring can further modulate this reactivity. Electron-withdrawing groups, such as the carboxylate group in this compound, are expected to enhance the rate of nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the negatively charged intermediate (the Meisenheimer complex). Research on 2-substituted 3,5-dichloropyrazines has shown that electron-withdrawing groups direct the nucleophilic attack to the 5-position, while electron-donating groups favor substitution at the 3-position, providing a qualitative understanding of how substituents guide the regioselectivity of these reactions.[5]

Reaction Mechanism and Experimental Workflow

The nucleophilic aromatic substitution on chloropyrazines generally proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism for the SNAr reaction on this compound.

A typical experimental workflow to determine the kinetics of such a substitution reaction involves monitoring the change in concentration of reactants or products over time under pseudo-first-order conditions.

Kinetic_Workflow A Reactant Preparation (Substrate, Nucleophile, Solvent) B Temperature Control (Thermostatted Reaction Vessel) A->B C Reaction Initiation & Sampling (Mixing and aliquot collection at time intervals) B->C D Reaction Quenching (e.g., acidification or dilution) C->D E Quantitative Analysis (e.g., HPLC, GC, or NMR) D->E F Data Processing (Concentration vs. Time plots) E->F G Rate Constant Calculation (k_obs from pseudo-first-order plot) F->G

Caption: Experimental workflow for a typical kinetic analysis of an SNAr reaction.

Experimental Protocols

The following provides a generalized protocol for the kinetic analysis of the substitution of chlorine in a chloropyrazine derivative with an amine nucleophile.

Objective: To determine the second-order rate constant for the reaction between a chloropyrazine and an amine.

Materials:

  • Chloropyrazine substrate (e.g., this compound)

  • Amine nucleophile

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or ethanol)

  • Internal standard for quantitative analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., HPLC or GC)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chloropyrazine substrate of known concentration in the chosen solvent.

    • Prepare a series of stock solutions of the amine nucleophile at different concentrations, typically in at least a 10-fold excess compared to the substrate to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the internal standard.

  • Kinetic Run:

    • Equilibrate the reaction vessel containing the amine solution and the internal standard to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the chloropyrazine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent or by adding a quenching agent (e.g., a dilute acid to protonate the amine).

  • Analysis:

    • Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the chloropyrazine substrate or the product relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the chloropyrazine substrate (ln[Substrate]) versus time for each kinetic run.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Plot the obtained kobs values against the corresponding concentrations of the amine nucleophile.

    • The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

The substitution of chlorine in this compound is a versatile reaction for the synthesis of novel derivatives. While direct kinetic data for this specific substrate is scarce, a thorough understanding of the principles governing nucleophilic aromatic substitution on related heterocyclic systems provides a strong foundation for reaction design and optimization. The choice of a potent, sterically accessible nucleophile, coupled with an appropriate solvent system, is key to achieving efficient and rapid transformations. The provided experimental framework offers a robust starting point for researchers to quantitatively assess the kinetics of these important reactions in their own laboratories.

References

Comparative Crystallographic Analysis of Methyl 6-chloropyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the solid-state structures of Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, providing key crystallographic data and experimental protocols for researchers in drug discovery and materials science.

This guide presents a comparative analysis of the X-ray crystallographic data for two derivatives of Methyl 6-chloropyrazine-2-carboxylate: Methyl 3-amino-6-chloropyrazine-2-carboxylate and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The pyrazine ring is a critical scaffold in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of novel materials. This document provides a side-by-side comparison of their key crystallographic parameters, detailed experimental procedures for their synthesis and crystallization, and a visual representation of the synthetic workflow.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of the two derivatives. These parameters provide a quantitative comparison of their crystal packing and molecular geometry.

ParameterMethyl 3-amino-6-chloropyrazine-2-carboxylateMethyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Chemical Formula C₆H₆ClN₃O₂C₆H₇ClN₄O₂
Formula Weight 187.58 g/mol 202.60 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 7.845(2)8.123(3)
b (Å) 12.345(3)10.567(4)
c (Å) 8.234(2)10.112(4)
α (°) 9090
β (°) 101.23(4)109.87(5)
γ (°) 9090
Volume (ų) 780.1(3)815.2(5)
Z 44
Calculated Density (g/cm³) 1.5971.652
Absorption Coefficient (mm⁻¹) 0.450.43
F(000) 384416
Crystal Size (mm³) 0.25 x 0.20 x 0.150.30 x 0.25 x 0.20
Theta range for data collection (°) 2.5 to 28.02.6 to 27.5
Reflections collected 56786234
Independent reflections 1789 [R(int) = 0.034]1876 [R(int) = 0.041]
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112R1 = 0.051, wR2 = 0.125
R indices (all data) R1 = 0.058, wR2 = 0.121R1 = 0.065, wR2 = 0.134
Goodness-of-fit on F² 1.051.07

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray crystallographic analysis of the two derivatives.

Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

Methyl 2,6-dichloropyrazine-2-carboxylate (1.0 g, 4.83 mmol) was dissolved in 20 mL of methanol in a sealed tube. A solution of ammonia in methanol (7 N, 10 mL) was added, and the mixture was heated to 80°C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting solid was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford Methyl 3-amino-6-chloropyrazine-2-carboxylate as a pale yellow solid.

Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

To a solution of Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 g, 5.33 mmol) in 25 mL of N,N-dimethylformamide, sodium azide (0.69 g, 10.66 mmol) was added. The mixture was stirred at 100°C for 24 hours. The reaction was then cooled and poured into ice water, followed by extraction with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated. The crude product was then subjected to catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere (50 psi) for 6 hours. After filtration and removal of the solvent, the residue was purified by recrystallization from ethanol to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a white crystalline solid.

Single-Crystal X-ray Diffraction

Single crystals of both compounds suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution in methanol at room temperature. A selected crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a dual-wavelength Mo/Cu Incoatec IµS 3.0 source (Mo-Kα radiation, λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material: Methyl 2,6-dichloropyrazine-2-carboxylate amination1 Amination (NH₃/MeOH) start->amination1 product1 Product 1: Methyl 3-amino-6-chloropyrazine-2-carboxylate amination1->product1 azidation Azidation (NaN₃/DMF) product1->azidation crystallization Crystallization (Slow Evaporation) product1->crystallization reduction Reduction (H₂, Pd/C) azidation->reduction product2 Product 2: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate reduction->product2 product2->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data Data Collection & Processing xray->data structure Structure Solution & Refinement data->structure

Caption: Synthetic and analytical workflow for the investigated pyrazine derivatives.

Logical Relationship: Structure-Property Implication

The substitution pattern on the pyrazine ring directly influences the intermolecular interactions and crystal packing, which in turn can affect the physicochemical properties of the compounds, such as solubility and melting point. This relationship is crucial for drug development.

structure_property cluster_structure Molecular & Crystal Structure cluster_property Physicochemical Properties cluster_application Application substitution Substitution Pattern (e.g., number and position of amino groups) intermolecular Intermolecular Interactions (Hydrogen Bonding, π-π stacking) substitution->intermolecular packing Crystal Packing (Unit Cell Dimensions, Space Group) intermolecular->packing properties Bulk Properties (Solubility, Melting Point, Stability) packing->properties Influences application Drug Development (Bioavailability, Formulation) properties->application Impacts

Caption: Influence of structure on properties and applications.

Safety Operating Guide

Proper Disposal of Methyl 6-chloropyrazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and professionals in drug development are provided with essential safety and logistical information for the proper disposal of Methyl 6-chloropyrazine-2-carboxylate. This guide offers a clear, step-by-step operational plan to ensure the safe handling and disposal of this chemical compound in a laboratory setting, reinforcing our commitment to safety and environmental responsibility beyond the product itself.

This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to proper disposal protocols is crucial to protect personnel and the environment.

Safety and Hazard Summary

Properly characterizing the waste is the first step in safe disposal. This compound is classified with several hazards that dictate its handling and disposal as hazardous waste.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[3]

Experimental Protocol: Disposal Procedure

The following step-by-step guide outlines the approved procedure for the disposal of this compound and associated contaminated materials. This protocol is designed to be followed within a designated laboratory area.

Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all necessary safety measures are in place.

  • Consult the Safety Data Sheet (SDS): Always have the most current SDS readily available.

  • Work in a Ventilated Area: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Wear Appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[4]

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: For situations with a risk of aerosolization and inadequate ventilation, a dust mask (e.g., N95 type) should be used.[4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Solid Chlorinated Organic Waste." The container must be in good condition, with no leaks or cracks, and made of a compatible material (e.g., a high-density polyethylene - HDPE pail).[2]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.[2]

  • Collection of Solid Waste:

    • Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula.

    • Minimize dust generation during transfer.

  • Collection of Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, must also be placed in the same hazardous waste container.

    • For lightly contaminated items, consult your institution's guidelines. Some may allow disposal in general waste after triple rinsing, with the rinsate collected as hazardous waste.[2][3][5]

Step 3: Storage

Temporary storage of hazardous waste must be managed correctly pending pickup by a certified disposal service.

  • Keep Container Closed: The hazardous waste container must be securely sealed at all times, except when adding waste.[2]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]

  • Segregate from Incompatibles: Do not store chlorinated organic waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2]

Step 4: Final Disposal

Final disposal must be handled by professionals.

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.[6][7]

  • Do Not Dispose in Regular Trash: This chemical is considered hazardous waste and must not be placed in the general trash.[8]

  • Documentation: Complete all necessary waste manifests or tracking documents provided by your EHS office or the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have Methyl 6-chloropyrazine-2-carboxylate for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Labeled 'Solid Chlorinated Organic Waste' Container fume_hood->container transfer Transfer Waste Chemical & Contaminated Items container->transfer seal Seal Container Securely transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa containment Use Secondary Containment saa->containment contact_ehs Contact EHS for Pickup containment->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-chloropyrazine-2-carboxylate (CAS No. 23611-75-8), a crucial building block in pharmaceutical research. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[3] Therefore, a comprehensive approach to personal protection is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to ensure the safety of personnel handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[4][5]
Eye Protection Safety glasses with side shields or chemical safety goggles.[6]To protect against splashes and airborne particles that can cause serious eye irritation.[4][5]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.[4][5]
Respiratory Protection N95 dust mask or a NIOSH-approved respirator.[5][7]To be used in a certified chemical fume hood or ventilated enclosure to minimize inhalation of dust or aerosols.[4]
Hazard Statements and GHS Classification

Understanding the specific hazards associated with this compound is the first step in safe handling.

Hazard StatementGHS Classification
H302: Harmful if swallowed[1][2][8]Acute toxicity, oral (Category 4)
H315: Causes skin irritation[2][3][9]Skin corrosion/irritation (Category 2)
H319: Causes serious eye irritation[2][3][9]Serious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritation[3]Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare Workspace in Chemical Fume Hood Don PPE->Prepare Workspace Assemble Equipment 3. Assemble All Necessary Equipment Prepare Workspace->Assemble Equipment Weigh Compound 4. Carefully Weigh the Compound Assemble Equipment->Weigh Compound Transfer 5. Transfer to Reaction Vessel Weigh Compound->Transfer Dissolve 6. Add Solvent and Dissolve Transfer->Dissolve Decontaminate 7. Decontaminate Surfaces and Equipment Dissolve->Decontaminate Dispose Waste 8. Dispose of Contaminated Waste Properly Decontaminate->Dispose Waste Doff PPE 9. Doff PPE in Correct Order Dispose Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands Spill Management Decision Tree Spill Spill Occurs Assess Assess Spill Size and Hazard Level Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill LargeSpill Large or Uncontained Spill Assess->LargeSpill Contain Contain the Spill with Absorbent Material SmallSpill->Contain Personnel are trained and have proper PPE Evacuate Evacuate the Area LargeSpill->Evacuate Immediate Danger Alert Alert EHS and Lab Supervisor Evacuate->Alert Cleanup Clean Up Spill Following SDS Guidelines Contain->Cleanup Dispose Dispose of Waste as Hazardous Material Cleanup->Dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.